molecular formula C19H25N3O4S2 B609152 ML356

ML356

货号: B609152
分子量: 423.6 g/mol
InChI 键: YKNITTNJEATJKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide, also known as ML356 (Compound 16), is a synthetic small molecule inhibitor that selectively targets the thioesterase domain of fatty acid synthase (FAS) . This compound demonstrates potent inhibitory activity with an IC₅₀ of 0.334 µM against the FAS thioesterase domain and effectively blocks de novo palmitate synthesis in PC-3 cells with an IC₅₀ of 20 µM . This compound exhibits favorable pharmacological properties for cellular research, including good membrane permeability and stability in both human and mouse plasma, making it a valuable tool compound for studying fatty acid metabolism . The molecular structure features a thiazole core substituted at the 4-position with a phenyl group bearing a morpholine sulfonyl moiety, while the 2-position of the thiazole is linked to a 2-ethylbutanamide chain . With a molecular formula of C₁₉H₂₅N₃O₄S₂ and a molecular weight of 423.6 g/mol , this compound is supplied as a high-purity material for research applications. 2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide is presented for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

属性

IUPAC Name

2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-3-14(4-2)18(23)21-19-20-17(13-27-19)15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNITTNJEATJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML356: A Selective Probe for the Thioesterase Domain of Fatty Acid Synthase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis, a process frequently upregulated in various cancers to meet the demands of rapid cell proliferation and membrane synthesis. The thioesterase (TE) domain of FASN, responsible for releasing the final fatty acid product, represents a compelling target for therapeutic intervention. ML356 has emerged as a potent and selective small-molecule inhibitor of the FASN TE domain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on key oncogenic signaling pathways.

Introduction to FASN and the Thioesterase Domain

Fatty Acid Synthase is a large, multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1] In normal adult tissues, FASN expression is generally low, as dietary fats are the primary source of lipids. However, many cancer types, including prostate, breast, colon, and ovarian cancers, exhibit significant upregulation of FASN, which correlates with poor prognosis.[1] This reliance of cancer cells on de novo fatty acid synthesis makes FASN an attractive target for anticancer drug discovery.

The FASN protein comprises seven distinct enzymatic domains. The final catalytic step is carried out by the thioesterase (TE) domain, which hydrolyzes the newly synthesized fatty acid chain from the acyl-carrier protein (ACP), releasing it as a free fatty acid.[1] Inhibition of the TE domain offers a specific mechanism to disrupt the entire lipogenic pathway.

This compound: A Selective FASN Thioesterase Inhibitor

This compound is an aminothiazole-based compound identified as a potent and selective inhibitor of the FASN TE domain.[1] Its discovery provides a valuable chemical probe to investigate the role of FASN in cancer biology and to serve as a lead compound for the development of novel anticancer therapeutics.[1]

Mechanism of Action

This compound acts as a selective inhibitor of the FASN thioesterase domain.[1] By binding to the TE domain, this compound prevents the hydrolysis and release of the final palmitate product from the FASN complex. This leads to an accumulation of the substrate, malonyl-CoA, and a depletion of downstream lipid products necessary for cell membrane formation and signaling.[2] The disruption of these processes ultimately induces apoptosis in cancer cells.[2]

Quantitative Data for FASN Inhibitors

The following tables summarize the quantitative data for this compound and other relevant FASN inhibitors, providing a basis for comparison of their potency and cellular activity.

CompoundTargetIC50 (µM)Assay TypeReference
This compound FASN Thioesterase (TE)0.334Biochemical[1][3]
This compound Palmitate Synthesis (PC-3 cells)20Cellular[3]
TVB-3166 FASN0.042Biochemical[4][5]
TVB-3166 Palmitate Synthesis0.081Cellular[4][5]
GSK2194069 FASN β-ketoacyl reductase (KR)0.0077Biochemical

Table 1: Biochemical and Cellular Potency of FASN Inhibitors. This table provides a comparative overview of the inhibitory concentrations (IC50) of this compound and other notable FASN inhibitors.

PropertyValueConditionsReference
Chemical Stability 100% remaining48 hrs in 1x PBS, pH 7.4[6]
PAMPA Permeability (Pe) 0.0 / 0.0 / 0.1 (x10⁻⁶ cm/s)Donor pH: 5.0 / 6.2 / 7.4, Acceptor pH: 7.4[6]
Plasma Stability (Human) GoodNot specified[3]
Plasma Stability (Mouse) GoodNot specified[3]
Solubility 7.4 µg/mL [20 µM]PBS, pH 7.4[6]

Table 2: In Vitro ADME Properties of this compound. This table summarizes key absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, indicating good stability and moderate permeability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FASN TE inhibitors like this compound.

FASN-TE Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of the purified FASN TE domain.

  • Enzyme and Substrate Preparation:

    • Purified recombinant FASN-TE domain is diluted in an appropriate assay buffer (e.g., 25 mM HEPES, pH 7.5, 12.5 mM NaCl, 0.001% Brij-35, and 125 mM sarcosine).[7]

    • A fluorogenic substrate, such as 4-methylumbelliferyl heptanoate, is prepared in DMSO and then diluted in an aqueous solution.[8]

  • Assay Procedure:

    • The FASN-TE enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) or DMSO (vehicle control) in a 96-well plate for 30 minutes at room temperature.[7]

    • The substrate solution is added to each well to initiate the reaction.[7]

    • The fluorescence generated by the hydrolysis of the substrate is measured kinetically over a period of time (e.g., every minute for 4 hours) using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]

  • Data Analysis:

    • The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence curve.

    • The percent inhibition for each compound concentration is determined relative to the DMSO control.

    • The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cellular Palmitate Synthesis Assay

This assay measures the inhibition of de novo fatty acid synthesis in a cellular context by quantifying the incorporation of a radiolabeled precursor into cellular lipids.

  • Cell Culture and Treatment:

    • Cancer cells (e.g., PC-3) are cultured in appropriate media.

    • Cells are treated with varying concentrations of the test compound or DMSO for a specified period.

  • Radiolabeling:

    • During the last few hours of treatment, a radiolabeled fatty acid precursor, such as [¹⁴C]-acetate, is added to the culture medium.[8]

  • Lipid Extraction and Quantification:

    • After the incubation period, the cells are harvested and washed.

    • Total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).

    • The amount of radioactivity incorporated into the lipid fraction is quantified using a scintillation counter.

  • Data Analysis:

    • The amount of [¹⁴C]-acetate incorporation is normalized to the total protein content of the cell lysate.

    • The percent inhibition of palmitate synthesis is calculated for each compound concentration relative to the DMSO control.

    • The IC50 value is determined by plotting the percent inhibition against the compound concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a FASN inhibitor in a mouse xenograft model.

  • Animal Model and Tumor Implantation:

    • Immunocompromised mice (e.g., nude mice) are used.

    • Human cancer cells (e.g., BT-474) are subcutaneously injected into the flank of each mouse.[9]

    • Tumors are allowed to grow to a palpable size.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound) is administered to the treatment group via a suitable route (e.g., oral gavage) at a specified dose and schedule.[10] The control group receives the vehicle.

  • Tumor Measurement and Data Collection:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal body weight and general health are monitored throughout the study.

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect.

Signaling Pathways Affected by FASN Inhibition

Inhibition of FASN has been shown to impact several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FASN inhibition has been shown to suppress this pathway. The depletion of palmitate and other lipid products disrupts the formation of lipid rafts in the cell membrane, which are essential for the proper localization and activation of signaling proteins like Akt.[5] This leads to reduced phosphorylation and activation of Akt and its downstream effectors, mTOR, p70S6K, and 4EBP1.[5]

FASN_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt LipidRaft Lipid Raft LipidRaft->Akt facilitates activation FASN FASN Palmitate Palmitate FASN->Palmitate synthesizes This compound This compound This compound->FASN inhibits Palmitate->LipidRaft forms mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation p70S6K->Proliferation _4EBP1->Proliferation

FASN Inhibition and the PI3K/Akt/mTOR Pathway.

β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. FASN inhibition has been demonstrated to suppress β-catenin signaling. This is thought to occur through the disruption of palmitoylation of Wnt proteins, which is necessary for their secretion and signaling activity. Reduced Wnt signaling leads to the degradation of β-catenin, preventing its accumulation in the nucleus and the subsequent transcription of target genes like c-Myc and Cyclin D1 that drive cell proliferation.[5]

FASN_BetaCatenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits FASN FASN Palmitate Palmitate FASN->Palmitate synthesizes This compound This compound This compound->FASN inhibits Palmitate->Wnt palmitoylates BetaCatenin β-Catenin DestructionComplex->BetaCatenin promotes degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes transcribes

FASN Inhibition and the β-Catenin Signaling Pathway.

Conclusion

This compound is a valuable tool for studying the role of the FASN thioesterase domain in cancer biology. Its selectivity and potency make it a strong candidate for further preclinical and clinical development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols. The provided diagrams of the affected signaling pathways offer a visual representation of the downstream consequences of FASN inhibition. Further research into the in vivo pharmacokinetics and efficacy of this compound and its analogs will be crucial in translating the promise of FASN inhibition into effective cancer therapies.

References

The Discovery and Development of ML356: A Potent and Selective Probe for the Thioesterase Domain of Fatty Acid Synthase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of ML356, a potent and selective small molecule inhibitor of the thioesterase (TE) domain of human fatty acid synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, a pathway frequently upregulated in various cancers to meet the high lipid demand of rapidly proliferating cells. The TE domain of FASN is responsible for the terminal step of fatty acid synthesis, releasing the final palmitate product. Inhibition of this domain presents a compelling therapeutic strategy for cancer. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data, to facilitate its use as a chemical probe in cancer research and drug development.

Introduction

Fatty acid synthase (FASN) is a large, multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal, healthy tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, in many human cancers, including breast, prostate, and colon cancer, FASN is significantly overexpressed and its activity is elevated. This metabolic reprogramming provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the production of signaling molecules, thereby supporting rapid proliferation, survival, and metastasis.

The FASN enzyme is a homodimer, with each monomer containing seven distinct catalytic domains. The final catalytic step, the hydrolysis of the newly synthesized palmitoyl chain from the acyl carrier protein (ACP), is catalyzed by the thioesterase (TE) domain. The critical role of the TE domain in the overall fatty acid synthesis pathway makes it an attractive target for therapeutic intervention. Inhibition of FASN-TE leads to the accumulation of covalently bound fatty acyl chains on the enzyme, ultimately causing feedback inhibition and inducing apoptosis in cancer cells.

This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of the FASN-TE domain. This guide provides a detailed account of its discovery, chemical synthesis, and comprehensive biological evaluation, establishing this compound as a valuable chemical probe for studying the role of FASN-TE in cancer biology.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Target/AssayIC50 (µM)Comments
Primary Target
Human FASN-TE (biochemical assay)0.334Potent inhibition of the isolated thioesterase domain.
Cellular Activity
De novo palmitate synthesis (PC-3 cells)20Inhibition of fatty acid synthesis in a cancer cell line.
Selectivity Panel
Acyl-CoA Thioesterase 4 (ACOT4)> 40High selectivity against a closely related thioesterase.
Other human thioesterases> 40Broad selectivity against a panel of other thioesterases.
Table 2: Physicochemical and ADME Properties of this compound
PropertyValue
Molecular FormulaC19H25N3O4S2
Molecular Weight423.55 g/mol
Aqueous Solubility (PBS, pH 7.4)1.8 µg/mL
LogP3.2
Human Plasma Stability (3h)>99% remaining
Mouse Plasma Stability (3h)>99% remaining
Human Microsomal Stability (t1/2)25 min
Mouse Microsomal Stability (t1/2)18 min

Experimental Protocols

Synthesis of this compound (2-ethyl-N-[4-[4-(4-morpholinylsulfonyl)phenyl]-2-thiazolyl]-butanamide)

The synthesis of this compound is a multi-step process starting from commercially available materials.

Step 1: Synthesis of 4-(morpholinosulfonyl)aniline

  • To a solution of 4-aminobenzenesulfonamide in pyridine, add morpholine.

  • The reaction mixture is heated at reflux for 12 hours.

  • After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-(morpholinosulfonyl)aniline.

Step 2: Synthesis of 2-amino-4-(4-(morpholinosulfonyl)phenyl)thiazole

  • A mixture of 4-(morpholinosulfonyl)aniline and 2-chloro-1-(thiazol-2-yl)ethanone in ethanol is heated at reflux for 4 hours.

  • The reaction is cooled, and the resulting solid is filtered, washed with ethanol, and dried to afford 2-amino-4-(4-(morpholinosulfonyl)phenyl)thiazole.

Step 3: Synthesis of this compound

  • To a solution of 2-amino-4-(4-(morpholinosulfonyl)phenyl)thiazole in dichloromethane, add triethylamine and 2-ethylbutyryl chloride.

  • The reaction is stirred at room temperature for 16 hours.

  • The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give this compound.

FASN-TE Biochemical Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the purified FASN-TE domain.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM TCEP.

    • FASN-TE enzyme: Recombinant human FASN-TE domain.

    • Substrate: 4-methylumbelliferyl heptanoate (MUH).

    • Test compound (this compound) and DMSO (vehicle control).

  • Procedure:

    • Add 2 µL of the test compound (in DMSO) to the wells of a 384-well plate.

    • Add 10 µL of FASN-TE enzyme solution (final concentration 5 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of MUH substrate solution (final concentration 10 µM).

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every 30 seconds for 15 minutes using a plate reader.

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Cellular De Novo Fatty Acid Synthesis Assay

This assay quantifies the rate of new fatty acid synthesis in cells by measuring the incorporation of a radiolabeled precursor.

  • Reagents:

    • Cell line: PC-3 (human prostate cancer).

    • Culture medium: RPMI-1640 with 10% fetal bovine serum.

    • [1,2-¹⁴C]-Acetic acid, sodium salt.

    • Test compound (this compound) and DMSO (vehicle control).

    • Lipid extraction solvent: Hexane:Isopropanol (3:2, v/v).

  • Procedure:

    • Seed PC-3 cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO for 4 hours.

    • Add [¹⁴C]-acetic acid (1 µCi/mL) to each well and incubate for an additional 4 hours.

    • Wash the cells twice with cold PBS.

    • Lyse the cells and extract the total lipids by adding the hexane:isopropanol solvent mixture.

    • Transfer the lipid extract to a scintillation vial and evaporate the solvent.

    • Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

    • Normalize the radioactivity counts to the total protein content of each well.

    • Calculate the percent inhibition of fatty acid synthesis for each concentration and determine the IC50 value.

Visualizations

Fatty Acid Synthase (FASN) Signaling Pathway in Cancer

The Pivotal Role of Fatty Acid Synthase (FASN) in Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a cardinal hallmark of cancer, enabling unabated cellular proliferation and survival. Among the key enzymatic players in this altered metabolic landscape is Fatty Acid Synthase (FASN), the sole enzyme in humans capable of de novo synthesis of long-chain saturated fatty acids.[1] In stark contrast to its restricted expression in normal tissues, FASN is significantly upregulated in a wide array of human cancers, a phenomenon strongly correlated with tumor aggressiveness and poor prognosis.[2][3][4][5][6][7] This whitepaper provides a comprehensive technical overview of the multifaceted role of FASN in cancer metabolism. It delves into the enzymatic function of FASN, the signaling pathways governing its expression, its profound contributions to tumorigenesis, and its emergence as a compelling therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge to explore and exploit this metabolic vulnerability in cancer.

Introduction: The Lipogenic Phenotype of Cancer

Normal, non-proliferating cells preferentially utilize circulating dietary fatty acids to meet their lipid requirements.[2][5] In contrast, many cancer cells exhibit a "lipogenic phenotype," characterized by a heightened reliance on de novo fatty acid synthesis, even in the presence of abundant extracellular lipids.[5] This metabolic rewiring is not merely a passive consequence of transformation but an active process that confers several advantages to the cancer cell.

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing equivalent.[2][5] This process provides the necessary building blocks for the synthesis of more complex lipids, which are indispensable for:

  • Membrane Biogenesis: Rapidly proliferating cancer cells have an immense demand for new membranes for daughter cells.

  • Energy Storage and Production: Fatty acids can be stored as triglycerides or undergo β-oxidation to generate ATP, providing an alternative fuel source.[8][9]

  • Protein Modification: Post-translational modification of proteins with fatty acids (e.g., palmitoylation) can modulate their localization and function, impacting signaling pathways.

  • Signaling Molecules: Lipids and their derivatives can act as secondary messengers in various signaling cascades.[8]

The upregulation of FASN is not an isolated event but is intricately linked with other metabolic alterations, such as increased glycolysis (the Warburg effect), glutaminolysis, and alterations in the pentose phosphate pathway.[8][9][10][11][12]

Enzymatic Function and Regulation of FASN

FASN is a large, multi-domain homodimeric protein.[1] Its intricate catalytic cycle involves a series of enzymatic reactions, including condensation, reduction, dehydration, and a final reduction step, to elongate the fatty acid chain by two carbons in each cycle. The final product, palmitate, is released by the thioesterase domain.

The expression and activity of FASN are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. In cancer cells, this regulation is often hijacked by oncogenic signaling pathways.

Transcriptional Regulation

Several key transcription factors and signaling pathways converge on the FASN promoter to drive its expression:

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c directly binds to sterol regulatory elements in the FASN promoter, activating its transcription.[13][14]

  • PI3K/AKT/mTOR Pathway: This central oncogenic pathway promotes FASN expression by activating SREBP-1c.[13] AKT can also directly phosphorylate and activate ATP citrate lyase (ACLY), the enzyme that produces the acetyl-CoA substrate for FASN.

  • MAPK/ERK Pathway: The MAPK/ERK pathway also contributes to FASN upregulation, often in concert with the PI3K/AKT pathway.[13]

  • Hormone Receptors: In hormone-dependent cancers like breast and prostate cancer, steroid hormones and their receptors can stimulate FASN expression.[13][14]

  • Growth Factor Receptors: Activation of growth factor receptors such as EGFR and HER2 leads to the downstream activation of PI3K/AKT and MAPK pathways, subsequently increasing FASN expression.[8][11][13]

Post-Translational Modifications

FASN activity is also modulated by post-translational modifications, including:

  • Phosphorylation: FASN can be phosphorylated by several kinases, which can either enhance or inhibit its activity.

  • Acetylation: Acetylation of FASN has been shown to promote its degradation via the ubiquitin-proteasome pathway, thereby inhibiting de novo lipogenesis.[5]

  • Ubiquitination: The stability of the FASN protein is regulated by the ubiquitin-proteasome system.

FASN's Contribution to Tumorigenesis and Cancer Progression

The elevated expression and activity of FASN contribute to multiple hallmarks of cancer, extending beyond its role in providing lipids for proliferation.

  • Sustained Proliferative Signaling: FASN-derived lipids are incorporated into cellular membranes, influencing the formation of lipid rafts. These membrane microdomains are critical for the proper localization and function of growth factor receptors and signaling proteins, thereby sustaining pro-proliferative signaling.

  • Evasion of Apoptosis: Inhibition of FASN has been shown to induce apoptosis in cancer cells through various mechanisms, including the accumulation of the toxic intermediate malonyl-CoA and the downregulation of anti-apoptotic proteins.[4][13]

  • Metastasis and Invasion: FASN expression is often correlated with a more aggressive and metastatic phenotype.[5][15] FASN-mediated changes in membrane composition can affect cell adhesion, migration, and invasion.

  • Angiogenesis: FASN has been implicated in promoting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10]

  • Drug Resistance: Increased FASN expression has been linked to resistance to various chemotherapeutic agents and targeted therapies.[5]

Quantitative Data on FASN in Cancer

The overexpression of FASN is a common feature across a wide range of human malignancies. The following tables summarize key quantitative data related to FASN expression and the effects of its inhibition.

Table 1: FASN Expression in Various Cancers

Cancer TypeFASN Overexpression FrequencyAssociation with Prognosis
Breast CancerHighAssociated with poor prognosis and increased recurrence risk.[5][16]
Prostate CancerHighLinked to tumor progression and poorer outcomes.[5][6][7]
Colorectal CancerHighCorrelated with advanced stage and reduced survival.[5][6][7]
Ovarian CancerHighAssociated with aggressive tumor phenotypes.[5]
Lung CancerHighLinked to poor prognosis.[6][7]
Liver CancerHighCorrelated with poorer overall and disease-free survival.[5][16]

Table 2: Effects of FASN Inhibitors on Cancer Cells

FASN InhibitorCancer Cell LineEffect on Cell Viability (IC50)Mechanism of Action
CeruleninSKBR3, MCF-7 (Breast)Varies by cell lineInduces apoptosis, inhibits FASN activity.[8]
C75VariousVaries by cell lineInduces apoptosis, reduces HER2 expression.[13]
OrlistatProstate Cancer CellsVaries by cell lineInduces apoptosis, inhibits cell proliferation.[5][13]
TVB-2640 (Denifanstat)VariousPotent, selective inhibitionReversible inhibitor, currently in clinical trials.[2][6][7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of FASN in cancer metabolism.

FASN Enzyme Activity Assay

Principle: This assay measures the rate of NADPH oxidation, a cofactor required for the reductive steps in fatty acid synthesis, as a direct measure of FASN activity. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

Materials:

  • Cell lysates or purified FASN protein

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • Substrates: Acetyl-CoA, Malonyl-CoA

  • Cofactor: NADPH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture containing assay buffer, acetyl-CoA, and NADPH.

  • Add the cell lysate or purified FASN protein to the reaction mixture and incubate at 37°C.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH.

Western Blotting for FASN Expression

Principle: This technique is used to detect and quantify the amount of FASN protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FASN

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins in the lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block non-specific binding sites on the membrane.

  • Incubate the membrane with the primary anti-FASN antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Metabolic Flux Analysis using Isotope Tracers

Principle: Stable isotope-labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine) are used to trace the flow of carbon through metabolic pathways, including de novo fatty acid synthesis. The incorporation of the isotope into fatty acids is measured by mass spectrometry.

Materials:

  • Cancer cells in culture

  • Culture medium containing a stable isotope-labeled substrate

  • Lipid extraction reagents (e.g., chloroform/methanol)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) instrument

Procedure:

  • Culture cancer cells in the presence of the isotope-labeled substrate for a defined period.

  • Harvest the cells and extract the total lipids.

  • Saponify the lipids to release the fatty acids.

  • Derivatize the fatty acids to make them volatile for GC-MS analysis.

  • Analyze the derivatized fatty acids by GC-MS or LC-MS to determine the isotopic enrichment.

  • Calculate the fractional contribution of the tracer to the fatty acid pool to determine the rate of de novo synthesis.

Signaling Pathways and Experimental Workflows

Visual representations of the complex signaling networks and experimental procedures are crucial for a clear understanding.

FASN_Signaling_Pathway GFR Growth Factor Receptors (EGFR, HER2) PI3K PI3K GFR->PI3K MAPK MAPK/ERK GFR->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_Gene FASN Gene SREBP1c->FASN_Gene Transcription FASN_Protein FASN Protein FASN_Gene->FASN_Protein Translation Lipogenesis De Novo Lipogenesis FASN_Protein->Lipogenesis Catalysis Proliferation Cell Proliferation & Survival Lipogenesis->Proliferation MAPK->SREBP1c HormoneReceptor Steroid Hormone Receptors HormoneReceptor->SREBP1c Experimental_Workflow_FASN_Inhibition CancerCells Cancer Cell Culture Treatment Treat with FASN Inhibitor CancerCells->Treatment Control Vehicle Control CancerCells->Control Assays Downstream Assays Treatment->Assays Control->Assays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assays->Apoptosis WesternBlot Western Blot (FASN, Apoptosis Markers) Assays->WesternBlot Metabolomics Metabolomics (Lipid Profiling) Assays->Metabolomics

References

ML356: A Potent Tool for the Interrogation of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipid metabolism is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of pathologies, including cancer, metabolic syndrome, and infectious diseases. Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids, has emerged as a critical therapeutic target. ML356 is a potent and selective inhibitor of the thioesterase (TE) domain of FASN, offering a valuable chemical probe to dissect the intricate roles of lipid metabolism in health and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways and experimental workflows involved in its application. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals employing this compound to advance our understanding of lipid metabolism and develop novel therapeutic strategies.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the thioesterase (TE) domain of Fatty Acid Synthase (FASN). FASN is a large, multifunctional enzyme that catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. The TE domain is responsible for the final step in this process, cleaving the newly synthesized fatty acid chain from the acyl carrier protein domain of the FASN enzyme. By inhibiting the TE domain, this compound effectively blocks the release of fatty acids, leading to a halt in de novo lipogenesis. This specific mechanism of action makes this compound a powerful tool for studying the downstream effects of FASN inhibition and the broader consequences of disrupted lipid metabolism.

Quantitative Data for this compound

The efficacy of this compound as a FASN inhibitor has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data for this compound, providing a reference for its potency and activity in different experimental contexts.

Table 1: Biochemical Activity of this compound

ParameterValueAssay SystemReference
IC50 for FASN Thioesterase (TE) Domain0.334 µMRecombinant Human FASN-TE[1]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 ValueReference
PC-3 (Prostate Cancer)De novo palmitate synthesis20 µM[2]
BT-474 (Breast Cancer)Cell Viability (MTT Assay)~50 µM[3]
Various Cancer Cell LinesCell ViabilityVaries (µM range)[4][5][6][7][8]

Table 3: Effects of this compound on Cellular Lipidomics (Illustrative)

Lipid ClassChange upon this compound TreatmentCell LineReference
Saturated Fatty AcidsDecreaseGeneric Cancer Cell[9]
Monounsaturated Fatty AcidsDecreaseGeneric Cancer Cell[9]
PhosphatidylcholinesAltered ProfileOvarian Cancer Cells[10]
TriacylglycerolsAltered ProfileBreast Cancer Cell Lines[9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study lipid metabolism.

FASN Thioesterase (TE) Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the FASN TE domain.

Materials:

  • Recombinant human FASN TE domain

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Acyl-CoA substrate (e.g., palmitoyl-CoA)

  • HEPES buffer (pH 8.0)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, prepare reaction mixtures containing 100 mM HEPES (pH 8.0) and 1 mM DTNB.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Add the recombinant FASN TE enzyme to each well and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., 20 µM).

  • Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance corresponds to the release of free CoA, which reacts with DTNB.

  • Calculate the rate of reaction for each this compound concentration and determine the IC50 value.[11]

De Novo Palmitate Synthesis Assay using [¹⁴C]-Acetate

This protocol measures the effect of this compound on the synthesis of new fatty acids in cultured cells by tracing the incorporation of a radiolabeled precursor.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • [¹⁴C]-Acetate

  • Scintillation cocktail

  • Scintillation counter

  • Lipid extraction solvents (e.g., chloroform:methanol)

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration.

  • Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.[12]

  • After the incubation, wash the cells with cold PBS to remove unincorporated [¹⁴C]-acetate.

  • Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., Folch or Bligh-Dyer method).[13]

  • Dry the lipid extracts and resuspend them in a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.[14][15]

  • Normalize the counts to the total protein content of each sample.

  • Calculate the percentage of inhibition of de novo palmitate synthesis for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[16]

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).[17][18]

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by FASN inhibition and a typical experimental workflow for studying lipid metabolism with this compound.

FASN Signaling Pathway in Cancer

FASN_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinases (e.g., EGFR, IGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene FASN_Protein FASN Protein FASN_Gene->FASN_Protein Palmitate Palmitate & Other Fatty Acids FASN_Protein->Palmitate De Novo Lipogenesis Cell_Proliferation Cell Proliferation & Survival FASN_Protein->Cell_Proliferation This compound This compound This compound->FASN_Protein Inhibition Apoptosis Apoptosis This compound->Apoptosis Lipid_Rafts Lipid Rafts Formation Palmitate->Lipid_Rafts Signaling_Proteins Membrane-Associated Signaling Proteins Lipid_Rafts->Signaling_Proteins Signaling_Proteins->Cell_Proliferation

Caption: FASN signaling pathway in cancer and the inhibitory action of this compound.

Experimental Workflow for Lipidomics Analysis

Lipidomics_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) ML356_Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->ML356_Treatment Cell_Harvesting 3. Cell Harvesting & Quenching Metabolism ML356_Treatment->Cell_Harvesting Lipid_Extraction 4. Lipid Extraction (e.g., Bligh-Dyer) Cell_Harvesting->Lipid_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing 6. Data Processing (Peak Picking, Alignment, Normalization) LC_MS_Analysis->Data_Processing Lipid_Identification 7. Lipid Identification (Database Searching) Data_Processing->Lipid_Identification Statistical_Analysis 8. Statistical Analysis (e.g., Volcano Plot, PCA) Lipid_Identification->Statistical_Analysis Pathway_Analysis 9. Pathway Analysis & Biological Interpretation Statistical_Analysis->Pathway_Analysis

References

Preliminary Efficacy of ML356: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of ML356, a potent and selective inhibitor of the thioesterase (TE) domain of human fatty acid synthase (FASN). The information presented herein is compiled from publicly available research, primarily the probe report from the National Institutes of Health (NIH) Molecular Libraries Program.

Core Efficacy and Physicochemical Properties

This compound has been identified as a first-in-class inhibitor of the FASN-TE domain, a critical enzyme in the terminal step of de novo fatty acid synthesis.[1] Inhibition of this domain blocks the release of palmitate, the primary product of FASN, leading to a disruption of lipid metabolism, which is often upregulated in various disease states, including cancer.

Biochemical Potency

The primary efficacy of this compound is defined by its potent inhibition of the FASN-TE domain.

CompoundTargetIC50 (nM)
This compoundFASN-TE334
In Vitro ADME Properties

A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is provided below, offering insights into its drug-like characteristics.

PropertyValue
Aqueous Solubility
PBS (pH 7.4)2.4 µg/mL (5.7 µM)
PAMPA Permeability
(pH 7.4)0.2 x 10⁻⁶ cm/s
Plasma Protein Binding
Human99.8%
Mouse99.6%
Plasma Stability
Human (3 hr)101%
Mouse (3 hr)99%
Microsomal Stability
Human (1 hr)103%
Mouse (1 hr)98%
Hepatocyte Cytotoxicity
(LC50)> 50 µM

Experimental Protocols

The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.

FASN-TE Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the isolated FASN-TE domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the FASN-TE domain.

Materials:

  • Recombinant human FASN-TE domain

  • This compound

  • 4-methylumbelliferyl heptanoate (substrate)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 12.5 mM NaCl, 0.001% Brij-35)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (fluorescence)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution to create a range of test concentrations.

  • Add the FASN-TE enzyme to the wells of a microplate containing the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a predetermined period.

  • Initiate the enzymatic reaction by adding the substrate, 4-methylumbelliferyl heptanoate.

  • Monitor the fluorescence increase resulting from the cleavage of the substrate over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Palmitate Biosynthesis Inhibition Assay

This cell-based assay measures the ability of this compound to inhibit the synthesis of new fatty acids within a cellular context.

Objective: To confirm the on-target effect of this compound by measuring the inhibition of de novo palmitate synthesis in a cellular environment.

Materials:

  • Cancer cell line known to overexpress FASN (e.g., PC-3)

  • This compound

  • Radiolabeled acetate (e.g., [1,2-¹⁴C]-acetic acid)

  • Cell culture medium and supplements

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere and grow overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration.

  • Introduce radiolabeled acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized lipids.

  • After the incubation period, wash the cells to remove unincorporated radiolabeled acetate.

  • Lyse the cells and extract the total lipids.

  • Quantify the amount of radiolabel incorporated into the lipid fraction using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each sample.

  • Calculate the percentage of inhibition of palmitate biosynthesis for each this compound concentration relative to the vehicle control.

Signaling Pathway and Experimental Workflow

Fatty Acid Synthesis Pathway and this compound Inhibition

The following diagram illustrates the de novo fatty acid synthesis pathway, highlighting the final step catalyzed by the thioesterase domain of FASN and its inhibition by this compound.

FASN_Pathway cluster_cytosol Cytosol AcetylCoA Acetyl-CoA FASN_complex Fatty Acid Synthase (FASN) Multienzyme Complex AcetylCoA->FASN_complex MalonylCoA Malonyl-CoA MalonylCoA->FASN_complex Growing_Acyl_ACP Growing Acyl-ACP Chain FASN_complex->Growing_Acyl_ACP Elongation Cycles Palmitoyl_ACP Palmitoyl-ACP Growing_Acyl_ACP->Palmitoyl_ACP FASN_TE Thioesterase (TE) Domain Palmitoyl_ACP->FASN_TE Palmitate Palmitate (Final Product) FASN_TE->Palmitate Hydrolysis This compound This compound This compound->FASN_TE Inhibition

Caption: Inhibition of the FASN Thioesterase Domain by this compound.

Experimental Workflow for Efficacy Determination

The logical flow of experiments to establish the preliminary efficacy of this compound is depicted below.

Efficacy_Workflow Biochemical_Assay Biochemical Assay: FASN-TE Inhibition IC50_Determination Determine IC50 Biochemical_Assay->IC50_Determination Cellular_Assay Cell-Based Assay: Palmitate Biosynthesis IC50_Determination->Cellular_Assay Inhibition_Confirmation Confirm On-Target Effect Cellular_Assay->Inhibition_Confirmation ADME_Profiling In Vitro ADME Profiling Inhibition_Confirmation->ADME_Profiling Drug_Like_Properties Assess Drug-Like Properties ADME_Profiling->Drug_Like_Properties Lead_Optimization Lead for Further Optimization Drug_Like_Properties->Lead_Optimization

Caption: Workflow for this compound Efficacy Assessment.

References

ML356: A Technical Guide to Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML356, a potent and selective inhibitor of the thioesterase (TE) domain of fatty acid synthase (FASN). This guide details the methodologies for assessing its target engagement and validation, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, primarily producing the 16-carbon saturated fatty acid, palmitate.[1] While its expression is low in most normal adult tissues, FASN is significantly upregulated in many human cancers, including prostate, breast, and colon cancer.[1][2] This elevated expression is linked to tumor growth, survival, and poor prognosis, making FASN a compelling therapeutic target in oncology.[1][2]

FASN is a large multifunctional enzyme with several catalytic domains. The final step in palmitate synthesis is catalyzed by the thioesterase (TE) domain, which hydrolyzes the thioester bond to release the final product.[3] this compound is a small molecule inhibitor that selectively targets this thioesterase domain of FASN.[3][4]

Quantitative Data for this compound

The following tables summarize the key quantitative metrics that define the potency and cellular activity of this compound.

Parameter Value Assay Condition Source
IC500.334 µMBiochemical assay with purified FASN thioesterase domain[3][4]
Table 1: Biochemical Potency of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against the isolated FASN thioesterase domain.
Parameter Value Cell Line Assay Condition Source
IC5020 µMPC-3 (Prostate Cancer)Inhibition of de novo palmitate synthesis[4][5]
Table 2: Cellular Activity of this compound. This table shows the IC50 of this compound for the inhibition of palmitate biosynthesis in a cellular context.

Signaling Pathways

FASN plays a central role in cellular metabolism and is integrated with key oncogenic signaling pathways. Its activity is regulated by growth factor signaling and, in turn, influences downstream pathways critical for cancer cell proliferation and survival.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Synthesis cluster_downstream Downstream Effects Growth Factors Growth Factors EGFR/HER2 EGFR/HER2 Growth Factors->EGFR/HER2 PI3K/AKT PI3K/AKT EGFR/HER2->PI3K/AKT SREBP-1c SREBP-1c PI3K/AKT->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Expression Palmitate Palmitate FASN->Palmitate Catalyzes Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Lipid Synthesis Lipid Synthesis Palmitate->Lipid Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Membrane Integrity Membrane Integrity Lipid Synthesis->Membrane Integrity Cell Proliferation & Survival Cell Proliferation & Survival Membrane Integrity->Cell Proliferation & Survival Wnt Signaling Wnt Signaling Protein Palmitoylation->Wnt Signaling Wnt Signaling->Cell Proliferation & Survival This compound This compound This compound->FASN Inhibits Thioesterase Domain Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution of this compound Serial Dilution of this compound Plate Dispensing Plate Dispensing Serial Dilution of this compound->Plate Dispensing Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Plate Dispensing Pre-incubation Pre-incubation Plate Dispensing->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Fluorescence Reading->Calculate Reaction Rates Plot Inhibition Curve Plot Inhibition Curve Calculate Reaction Rates->Plot Inhibition Curve Determine IC50 Determine IC50 Plot Inhibition Curve->Determine IC50 Cellular_Assay_Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Isotope Labeling Isotope Labeling This compound Treatment->Isotope Labeling Cell Lysis & Lipid Extraction Cell Lysis & Lipid Extraction Isotope Labeling->Cell Lysis & Lipid Extraction Derivatization to FAMEs Derivatization to FAMEs Cell Lysis & Lipid Extraction->Derivatization to FAMEs GC-MS Analysis GC-MS Analysis Derivatization to FAMEs->GC-MS Analysis Quantify Labeled Palmitate Quantify Labeled Palmitate GC-MS Analysis->Quantify Labeled Palmitate Calculate % Inhibition Calculate % Inhibition Quantify Labeled Palmitate->Calculate % Inhibition Determine Cellular IC50 Determine Cellular IC50 Calculate % Inhibition->Determine Cellular IC50

References

An In-Depth Technical Guide to the Function of the Fatty Acid Synthase (FASN) Thioesterase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The thioesterase (TE) domain of fatty acid synthase (FASN) represents a critical control point in de novo fatty acid synthesis, catalyzing the terminal step of palmitate release. This function is not only integral to lipid metabolism but also intrinsically linked to the pathology of prevalent diseases, most notably cancer and metabolic syndrome. The TE domain's distinct catalytic mechanism and substrate specificity make it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the FASN TE domain, including its biochemical function, quantitative kinetic parameters, detailed experimental protocols for its study, and its role in cellular signaling pathways.

Biochemical Function and Catalytic Mechanism

The human fatty acid synthase is a large, homodimeric multifunctional enzyme responsible for the synthesis of palmitic acid from acetyl-CoA and malonyl-CoA.[1][2] The TE domain, located at the C-terminus of the FASN polypeptide, is responsible for the final hydrolytic cleavage of the thioester bond linking the newly synthesized fatty acyl chain to the acyl carrier protein (ACP) domain.[2][3] This termination step is crucial for the overall turnover of the FASN enzyme and dictates the chain length of the released fatty acid, with a strong preference for the 16-carbon saturated fatty acid, palmitate.[2]

The catalytic activity of the FASN TE domain relies on a canonical Ser-His-Asp catalytic triad.[4][5] The catalytic cycle involves a nucleophilic attack by the serine residue (Ser2308 in human FASN) on the thioester carbonyl carbon of the acyl-ACP substrate. This forms a transient acyl-enzyme intermediate, which is then hydrolyzed by a water molecule activated by the histidine residue (His2481), releasing the free fatty acid and regenerating the active site.[4] The aspartate residue (Asp2338) serves to orient the histidine and stabilize the positive charge that develops on its imidazole ring during catalysis.

Substrate Specificity

The FASN TE domain exhibits a high degree of substrate specificity, primarily releasing palmitate (C16:0). This specificity is attributed to a hydrophobic groove and a distal pocket within the domain that accommodates the growing fatty acyl chain.[4][5] The length and chemical nature of this binding site favor the binding of C16 and, to a lesser extent, C18 fatty acyl chains, while showing significantly lower activity towards shorter or longer chains.[2]

While specific kinetic parameters (Km and kcat) for the human FASN TE domain with various acyl-ACP substrates are not extensively reported in the literature, studies on plant acyl-ACP thioesterases provide insights into the range of these values and the methodologies to determine them. The catalytic efficiency (kcat/Km) is a key measure of substrate preference. For instance, studies on Arabidopsis thaliana FatA thioesterase show a high catalytic efficiency for oleoyl-ACP, with significantly lower efficiencies for other substrates, highlighting the strong influence of both chain length and saturation on substrate turnover.[6]

The FASN Thioesterase Domain as a Therapeutic Target

The upregulation of FASN is a well-documented hallmark of many cancers, where it provides the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling.[7][8] This dependency on de novo fatty acid synthesis makes FASN, and specifically its TE domain, an attractive target for anticancer drug development.[9] Inhibition of the TE domain leads to the accumulation of acyl-ACP intermediates, enzyme inactivation, and ultimately, cancer cell death.[2]

Inhibitors of the FASN Thioesterase Domain

Several small molecule inhibitors targeting the FASN TE domain have been identified. The most well-known is Orlistat, an FDA-approved anti-obesity drug that also exhibits anticancer properties through FASN inhibition.[10] Other notable inhibitors include natural compounds and synthetic molecules. The inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.

InhibitorIC50 (µM)Cell Line/Assay ConditionReference
Orlistat0.2Pancreatic Lipase Inhibition[11]
OrlistatNot specifiedFASN TE domain inhibition[10]
C75Not specifiedFASN inhibitor[12]
ML3560.334FASN-TE[9]
(-)-Catechin gallate1.5 µg/mlFAS[13]
Green Tea Extract12.2 µg/mlFAS[13]
Compound 1c2.56FAS[12]
TVB-31660.042Biochemical FASN assay[14]
TVB-31660.081Cellular palmitate synthesis[14]
TVB-31660.10CALU-6 tumor cells[14]
Compound 11.47 ± 0.17FASN-TE substrate hydrolysis[15]
Compound 4114.58 ± 1.16FASN-TE substrate hydrolysis[15]

Experimental Protocols

FASN Thioesterase Activity Assays

This colorimetric assay measures the release of Coenzyme A (CoA) from an acyl-CoA substrate, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product that can be quantified spectrophotometrically.[1]

Materials:

  • Purified FASN TE domain

  • Acyl-CoA substrate (e.g., palmitoyl-CoA) stock solution

  • Assay Buffer: 100 mM HEPES, pH 8.0

  • DTNB stock solution: 10 mM in Assay Buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer and the acyl-CoA substrate at the desired final concentration (e.g., 20 µM).[1]

  • Add DTNB from the stock solution to the reaction mixture to a final concentration of 1 mM.

  • Pipette the reaction mixture into the wells of a 96-well plate.

  • Initiate the reaction by adding the purified FASN TE enzyme solution to each well. For a negative control, add the enzyme storage buffer without the enzyme.[1]

  • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).[1]

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of the product can be calculated using the molar extinction coefficient of the TNB anion (13,600 M⁻¹cm⁻¹ at 412 nm and pH 8.0).[8]

This assay utilizes a fluorogenic substrate, 4-methylumbelliferyl heptanoate (4-MUH), which upon hydrolysis by the TE domain, releases the highly fluorescent product 4-methylumbelliferone (4-MU).

Materials:

  • Purified FASN TE domain

  • 4-Methylumbelliferyl heptanoate (4-MUH) stock solution (in DMSO)

  • Assay Buffer: e.g., 200 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Brij-35

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Dilute the purified FASN TE domain to the desired concentration in Assay Buffer.

  • Prepare serial dilutions of the inhibitor compound if performing an inhibition assay.

  • Add the enzyme solution (and inhibitor, if applicable) to the wells of the 96-well plate.

  • Prepare a working solution of 4-MUH in Assay Buffer.

  • Initiate the reaction by adding the 4-MUH solution to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • For inhibitor screening, calculate the percent inhibition relative to a control reaction without the inhibitor. IC50 values can be determined by fitting the data to a dose-response curve.

Recombinant Expression and Purification of the FASN Thioesterase Domain

The human FASN TE domain can be expressed in Escherichia coli as a recombinant protein, often with an affinity tag (e.g., His-tag) to facilitate purification.[10][16]

Procedure:

  • Cloning: Subclone the cDNA sequence encoding the human FASN TE domain into a suitable E. coli expression vector (e.g., pET series).

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.[17]

  • Expression:

    • Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[16]

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[18]

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.[18]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).

    • Lyse the cells by sonication on ice or using a French press.[16]

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification (for His-tagged protein):

    • Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged FASN TE domain with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[16]

  • Further Purification (Optional):

    • For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.

  • Dialysis and Storage:

    • Dialyze the purified protein against a storage buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Determine the protein concentration, aliquot, and store at -80°C.

X-ray Crystallography of the FASN Thioesterase Domain

Determining the three-dimensional structure of the FASN TE domain, both alone and in complex with substrates or inhibitors, is crucial for understanding its function and for structure-based drug design.

Procedure:

  • Protein Preparation: Purify the FASN TE domain to a high degree of homogeneity (>95%) and concentrate it to a suitable concentration for crystallization (typically 5-15 mg/mL).

  • Crystallization Screening:

    • Use commercially available sparse-matrix screens to screen a wide range of crystallization conditions (precipitants, pH, salts, additives).

    • Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.[19]

  • Crystal Optimization:

    • Once initial microcrystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and other components, as well as the temperature, to grow larger, diffraction-quality crystals.

  • Cryo-protection:

    • Before X-ray diffraction analysis at cryogenic temperatures (to minimize radiation damage), soak the crystals in a cryoprotectant solution, which is typically the reservoir solution supplemented with a cryoprotectant such as glycerol, ethylene glycol, or a sugar.[20]

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in an X-ray beamline at a synchrotron source.

    • Collect a complete set of diffraction images by rotating the crystal in the X-ray beam.[21][22]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Determine the initial phases using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD, SAD).

    • Build an atomic model of the protein into the resulting electron density map.

    • Refine the model against the diffraction data to improve its agreement with the experimental observations and to achieve a chemically reasonable structure.

Signaling Pathways and Logical Relationships

The activity of the FASN TE domain, through the production of palmitate, has profound effects on cellular signaling, particularly in the context of cancer. Palmitate can be incorporated into various lipids that modulate signaling pathways or can directly influence the activity of signaling proteins through post-translational modifications like palmitoylation.

Fatty Acid Synthesis Pathway

The following diagram illustrates the overall fatty acid synthesis pathway, highlighting the final step catalyzed by the thioesterase domain.

Fatty_Acid_Synthesis cluster_FASN Fatty Acid Synthase (FASN) KS Ketoacyl Synthase KR Ketoacyl Reductase KS->KR MAT Malonyl/Acetyl Transferase ACP Acyl Carrier Protein MAT->ACP Loading DH Dehydratase ER Enoyl Reductase DH->ER ER->KS KR->DH ACP->KS Elongation Cycle TE Thioesterase ACP->TE Acyl-ACP Palmitate Palmitate (C16:0) TE->Palmitate Hydrolysis AcetylCoA Acetyl-CoA AcetylCoA->MAT MalonylCoA Malonyl-CoA MalonylCoA->MAT NADPH NADPH NADPH->ER NADPH->KR

Caption: The fatty acid synthesis pathway culminating in palmitate release by the thioesterase domain.

Experimental Workflow for FASN TE Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing inhibitors of the FASN thioesterase domain.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Compound Library PrimaryScreen Primary Screen (e.g., High-Throughput Fluorometric Assay) Start->PrimaryScreen HitIdentification Hit Identification (Compounds showing significant inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (Determine IC50 values) HitIdentification->DoseResponse SecondaryAssay Secondary Assay (e.g., DTNB-based assay) DoseResponse->SecondaryAssay SelectivityAssay Selectivity Assays (Against other thioesterases/enzymes) SecondaryAssay->SelectivityAssay LeadOptimization Lead Optimization (Structure-Activity Relationship studies) SelectivityAssay->LeadOptimization InVivoTesting In Vivo Testing (Animal models) LeadOptimization->InVivoTesting FASN_Signaling cluster_FASN FASN cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway FASN_TE Thioesterase Domain Palmitate Palmitate FASN_TE->Palmitate PI3K PI3K Palmitate->PI3K Modulates RAS RAS Palmitate->RAS Modulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RTK->PI3K RTK->RAS

References

ML356: A Technical Guide for the Investigation of De Novo Lipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, such as carbohydrates. This fundamental process is crucial for various physiological functions, including energy storage, membrane biosynthesis, and the production of signaling molecules.[1] In normal adult tissues, DNL is typically maintained at low levels, as dietary fats are the primary source of lipids.[2] However, numerous pathological conditions, including metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and various cancers, exhibit significantly upregulated DNL activity.[1][3] This aberrant lipid synthesis supports the rapid proliferation of cancer cells and contributes to the lipid accumulation characteristic of metabolic disorders, making the DNL pathway a compelling target for therapeutic intervention.[2][4]

A key enzyme orchestrating the final step of this pathway is Fatty Acid Synthase (FASN), a large multifunctional protein that catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[4][5] The thioesterase (TE) domain of FASN is responsible for cleaving the final palmitate product from the enzyme complex, a critical step for renewing the synthesis cycle.[4] Inhibition of this domain presents a strategic approach to disrupting the entire DNL process.

This technical guide focuses on ML356 , a potent and selective small molecule inhibitor of the FASN thioesterase domain.[4][6] We will provide an in-depth overview of its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its application in DNL research, and visualizations of the relevant biological pathways and experimental workflows.

This compound: Mechanism of Action and Properties

This compound is an aminothiazole-based compound identified as a selective inhibitor of the FASN thioesterase (FAS-TE) domain.[4] By targeting this specific domain, this compound prevents the cleavage and release of newly synthesized palmitate from the FASN enzyme.[4] This action effectively halts the overall process of de novo fatty acid synthesis. The accumulation of the FASN substrate, malonyl-CoA, is another consequence of this inhibition, which can have further downstream metabolic effects.[2][5]

This compound exhibits good membrane permeability and has demonstrated stability in both human and mouse plasma, making it a valuable tool for cell-based assays.[6]

Quantitative Inhibitor Data

The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

Assay TypeTarget/ProcessCell LineIC50 ValueReference
Biochemical AssayFASN Thioesterase (FAS-TE) DomainN/A (Purified Enzyme)0.334 µM[4][6]
Cell-Based AssayDe Novo Palmitate SynthesisPC-3 (Prostate Cancer)20 µM[6]

Signaling Pathways Regulating De Novo Lipogenesis

The expression and activity of DNL enzymes, including FASN, are tightly regulated by complex signaling networks that respond to nutritional and hormonal cues. Two master transcription factors, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), play pivotal roles.

SREBP-1c Pathway

The SREBP-1c pathway is a primary mediator of insulin-stimulated lipogenesis. In response to insulin, a signaling cascade leads to the proteolytic activation of SREBP-1c, allowing it to translocate to the nucleus and activate the transcription of key lipogenic genes, including FASN.[3][7][8]

SREBP1c_Pathway cluster_ER ER cluster_Nucleus Nucleus Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR PI3K PI3K InsulinR->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates SREBP1c_inactive Inactive SREBP-1c (Precursor) mTORC1->SREBP1c_inactive Promotes Processing ER Endoplasmic Reticulum Golgi Golgi Apparatus SREBP1c_inactive->Golgi Translocates SREBP1c_active Active SREBP-1c (Nuclear Fragment) Golgi->SREBP1c_active Proteolytic Cleavage Nucleus Nucleus SREBP1c_active->Nucleus Translocates LipogenicGenes Lipogenic Gene Transcription (e.g., FASN, ACC, SCD1) SREBP1c_active->LipogenicGenes Activates ChREBP_Pathway cluster_Nucleus Nucleus Glucose High Glucose GLUT Glucose Transporter Glucose->GLUT G6P Glucose-6-Phosphate GLUT->G6P Glycolysis Metabolites Glucose Metabolites (e.g., Xylulose-5-P) G6P->Metabolites Pentose Phosphate Pathway PP2A PP2A Metabolites->PP2A Activates ChREBP_inactive Inactive ChREBP (Cytosolic, Phosphorylated) PP2A->ChREBP_inactive Dephosphorylates ChREBP_active Active ChREBP (Nuclear, Dephosphorylated) ChREBP_inactive->ChREBP_active Activation Nucleus Nucleus ChREBP_active->Nucleus Translocates LipogenicGenes Lipogenic Gene Transcription (e.g., FASN, ACC) ChREBP_active->LipogenicGenes Activates DNL_Workflow start seed_cells 1. Seed Cells in Culture Plates start->seed_cells incubate_24h 2. Incubate for 24h (Adhesion & Growth) seed_cells->incubate_24h prepare_this compound 3. Prepare this compound Working Solutions & Vehicle Control (DMSO) incubate_24h->prepare_this compound treat_cells 4. Treat Cells with this compound (e.g., 24-72h) prepare_this compound->treat_cells add_label 5. Add Radiolabeled Precursor (e.g., [14C]-Acetate for 2-4h) treat_cells->add_label wash_cells 6. Wash Cells with Ice-Cold PBS add_label->wash_cells extract_lipids 7. Extract Lipids (Hexane:Isopropanol) wash_cells->extract_lipids quantify 8. Quantify Radioactivity (Scintillation Counting) extract_lipids->quantify protein_assay 9. Perform Protein Assay on Cell Lysate extract_lipids->protein_assay analyze 10. Normalize & Analyze Data (CPM / mg Protein) quantify->analyze protein_assay->analyze end analyze->end

References

Methodological & Application

Application Notes and Protocols for ML356 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML356 is a potent and specific small molecule inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) transcription factor.[1] Under normal physiological conditions, NRF2 is a master regulator of the cellular antioxidant response.[2] However, in various cancer types, constitutive activation of the NRF2 signaling pathway contributes to therapeutic resistance and enhanced tumor cell survival.[3] this compound offers a valuable tool for investigating the role of NRF2 in cancer biology and for developing novel therapeutic strategies to overcome chemoresistance. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on the NRF2 pathway.

Mechanism of Action

This compound functions by directly binding to NRF2 and inhibiting its transcriptional activity.[3] This interference prevents the expression of NRF2-dependent downstream target genes, which are involved in antioxidant defense and drug detoxification.[4] Studies have shown that this compound can sensitize cancer cells to chemotherapeutic agents, highlighting its potential in combination therapies.[3]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various cancer cell lines. This data can serve as a starting point for designing experiments with new cell lines.

Table 1: IC50 Value for this compound

CompoundIC50 (µM)Assay ConditionsReference
This compound1.9Not specified[1][4]

Table 2: Effective Concentrations of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineConcentration (µM)Treatment DurationObserved EffectReference
A549572 hoursDose-dependent reduction in NRF2 transcriptional activity.[3]
MGH7 (LUSC)5Not specifiedReduced the IC50 of BKM120 from 15.46 µM to 5.503 µM.[5]
XDO377 (LUSC Organoids)548 hoursInhibition of NRF2 and NQO1 expression.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NRF2 signaling pathway and a general experimental workflow for evaluating the effects of this compound.

NRF2_Pathway NRF2 Signaling Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binds Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase KEAP1->Cul3 Recruits Cul3->NRF2 Ubiquitination This compound This compound This compound->NRF2 Inhibits sMAF sMAF NRF2_n->sMAF Heterodimerizes ARE ARE (Antioxidant Response Element) sMAF->ARE Binds TargetGenes Target Gene Expression (e.g., NQO1, HO-1) ARE->TargetGenes Activates Experimental_Workflow Experimental Workflow for this compound Evaluation start Start cell_culture Cell Culture (e.g., A549, H460) start->cell_culture treatment This compound Treatment (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (NRF2, KEAP1, NQO1, HO-1) treatment->western_blot reporter_assay ARE-Luciferase Reporter Assay treatment->reporter_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis reporter_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for ML356 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific in vivo studies detailing the dosage and administration of ML356 in mouse models have been published. The following information is based on the known characteristics of this compound and data from studies on other fatty acid synthase (FASN) inhibitors. This document is intended to serve as a foundational guide for researchers initiating preclinical studies with this compound and should not be considered a direct protocol. Independent dose-finding and toxicology studies are imperative.

Introduction to this compound

This compound is a potent and selective inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE)[1][2]. FASN is a key enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in various diseases, including cancer, to support rapid cell proliferation and membrane production. By inhibiting the thioesterase domain, this compound effectively blocks the final step of fatty acid synthesis, leading to a reduction in the production of palmitate[1][2]. Its selectivity for FASN-TE over other human thioesterases makes it a valuable tool for studying the role of FASN in pathological processes[1][2].

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₉H₂₅N₃O₄S₂
Molecular Weight 423.5 g/mol
IC₅₀ for FASN-TE 334 nM
Solubility DMSO: 20 mg/mL, DMF: 10 mg/mL, Ethanol: 0.5 mg/mL

Source: Cayman Chemical[1][2]

Mechanism of Action: FASN Inhibition

Fatty acid synthase catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This process is crucial for providing the building blocks for more complex lipids required for cell membrane formation, energy storage, and protein modification. In many cancer cells, the FASN pathway is hyperactivated to meet the high demand for lipids. Inhibition of the FASN thioesterase domain by this compound prevents the release of the final palmitate product, leading to a disruption of these cellular processes and potentially inducing apoptosis in cancer cells.

FASN_Inhibition_Pathway cluster_input Substrates Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Synthesis Cell_Proliferation Tumor Growth & Survival FASN->Cell_Proliferation Cellular_Processes Membrane Synthesis Protein Palmitoylation Signaling Lipids Palmitate->Cellular_Processes This compound This compound This compound->FASN Inhibition Apoptosis Apoptosis This compound->Apoptosis Cellular_Processes->Cell_Proliferation Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound In_Vitro_Characterization In Vitro Characterization (IC50, Selectivity) Formulation_Development Formulation & Vehicle Selection In_Vitro_Characterization->Formulation_Development Dose_Finding_MTD Dose-Finding & MTD Study (Healthy Mice) Formulation_Development->Dose_Finding_MTD PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Dose_Finding_MTD->PK_PD_Studies Efficacy_Study Efficacy Study in Disease Model (e.g., Xenograft) PK_PD_Studies->Efficacy_Study Data_Analysis Data Analysis & Interpretation Efficacy_Study->Data_Analysis

References

Application Notes and Protocols for Developing a Cell-Based Assay with ML356

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML356 is a small molecule activator of the Integrated Stress Response (ISR), a crucial cellular signaling network that responds to various stress conditions to restore homeostasis. Specifically, this compound promotes the activation of Activating Transcription Factor 4 (ATF4), a key transcription factor in the ISR and the Unfolded Protein Response (UPR). The activation of the ATF4 pathway is a critical event in cellular adaptation to stress, and its modulation has therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders.

These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the activity of this compound and similar compounds that modulate the ATF4 signaling pathway.

Mechanism of Action

The ISR is triggered by a family of four eIF2α kinases: PERK, GCN2, PKR, and HRI.[1][2] Each kinase responds to specific cellular stresses, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, or heme deficiency.[1][2] Activation of any of these kinases leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).[1][2] This phosphorylation event reduces global protein synthesis but selectively enhances the translation of ATF4 mRNA.[3][4] Subsequently, ATF4 protein translocates to the nucleus and activates the transcription of a battery of target genes that are involved in stress resolution, including amino acid synthesis, antioxidant response, and protein folding.[3][5] Key downstream targets of ATF4 include CHOP and GADD34.[6][7]

While the precise molecular target of this compound has not been definitively elucidated in the provided search results, its functional effect is the activation of this eIF2α-ATF4 signaling cascade.

Signaling Pathway Diagram

ML356_Signaling_Pathway This compound This compound Upstream_Target Upstream Target (e.g., eIF2α Kinase modulation) This compound->Upstream_Target eIF2a_P p-eIF2α (Ser51) Upstream_Target->eIF2a_P ATF4 ATF4 Translation Activation eIF2a_P->ATF4 ATF4_protein ATF4 Protein ATF4->ATF4_protein Nucleus Nucleus ATF4_protein->Nucleus Target_Genes Target Gene Expression (CHOP, GADD34, etc.) Nucleus->Target_Genes Stress_Response Cellular Stress Response Target_Genes->Stress_Response

Caption: this compound activates the ISR, leading to eIF2α phosphorylation and subsequent ATF4-mediated gene expression.

Quantitative Data Summary

Assay TypeCompoundCell LineParameterValueReference
Primary HTSThis compound (CID 4443990)BH1578AC509.4 µM[8]
Confirmatory AssayThis compound (CID 4443990)BH1651AC504 µM[8]
Resynthesized CompoundThis compoundBH1651AC502.7 µM[8]

Experimental Protocols

Herein, we provide detailed protocols for three key cell-based assays to assess the activity of this compound.

ATF4 Reporter Gene Assay (Luciferase-Based)

This assay provides a quantitative measure of ATF4 transcriptional activity.

Experimental Workflow Diagram:

ATF4_Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed cells in a 96-well plate Transfect Transfect with ATF4 reporter plasmid Seed_Cells->Transfect Treat Treat with this compound (dose-response) Transfect->Treat Incubate Incubate for 18-24 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure

Caption: Workflow for the ATF4 luciferase reporter gene assay.

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • ATF4-responsive luciferase reporter plasmid (e.g., containing ATF4 binding elements driving firefly luciferase)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the ATF4-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, prepare serial dilutions of this compound in complete medium. Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement:

    • Equilibrate the dual-luciferase reagents to room temperature.

    • Remove the medium from the wells and wash once with PBS.

    • Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.

    • Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for ATF4 Target Genes

This method measures the change in mRNA levels of ATF4 target genes, such as CHOP (also known as DDIT3) and GADD34, upon treatment with this compound.

Experimental Workflow Diagram:

qRT_PCR_Workflow cluster_prep Preparation & Treatment cluster_rna RNA Processing cluster_qpcr qPCR & Analysis Seed_Cells Seed cells in a 6-well plate Treat Treat with this compound Seed_Cells->Treat Incubate Incubate for 6-8 hours Treat->Incubate Lyse Lyse cells & extract RNA Incubate->Lyse cDNA_synthesis Reverse transcribe to cDNA Lyse->cDNA_synthesis qPCR Perform qRT-PCR cDNA_synthesis->qPCR Analyze Analyze data (ΔΔCt) qPCR->Analyze

Caption: Workflow for qRT-PCR analysis of ATF4 target genes.

Materials:

  • HeLa or other suitable cell line

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR master mix

  • Primers for CHOP, GADD34, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qRT-PCR instrument

Protocol:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or DMSO vehicle control for 6-8 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers. Run the reactions on a qRT-PCR instrument.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for Phosphorylated eIF2α and Total ATF4

This assay directly measures the phosphorylation of eIF2α and the accumulation of ATF4 protein, key events in the signaling pathway activated by this compound.

Experimental Workflow Diagram:

Western_Blot_Workflow cluster_prep Cell Treatment & Lysis cluster_blotting Electrophoresis & Blotting cluster_detection Detection Seed_Cells Seed cells Treat Treat with this compound Seed_Cells->Treat Lyse Lyse cells & collect protein Treat->Lyse Quantify Quantify protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary Ab Block->Primary_Ab Secondary_Ab Incubate with secondary Ab Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect

Caption: Workflow for Western blot analysis of p-eIF2α and ATF4.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-eIF2α (Ser51), rabbit anti-total eIF2α, rabbit anti-ATF4

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells and treat with this compound for the desired time (e.g., 1-4 hours for p-eIF2α, 4-8 hours for ATF4). Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-eIF2α, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total eIF2α, ATF4, and a loading control to ensure equal protein loading.

Troubleshooting and Considerations

  • Cell Line Specificity: The response to this compound may vary between different cell lines. It is recommended to test a panel of cell lines to identify the most responsive model for your specific research question.

  • DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.5%, as higher concentrations can induce cellular stress.

  • Time Course Experiments: It is advisable to perform time-course experiments to determine the optimal incubation time for observing the desired effects of this compound on p-eIF2α, ATF4, and target gene expression.

  • Positive Controls: Include a known activator of the UPR/ISR, such as tunicamycin or thapsigargin, as a positive control in your experiments to validate the assay performance.

By following these detailed application notes and protocols, researchers can effectively develop and utilize cell-based assays to investigate the biological activity of this compound and other modulators of the ATF4 signaling pathway.

References

Application Notes and Protocols: ML356 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML356 is a potent and selective inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links cellular glucose and lipid metabolism. In cancer cells, which exhibit altered metabolic pathways to support their rapid growth and proliferation, ACLY is often upregulated. By catalyzing the conversion of citrate to acetyl-CoA, ACLY provides the building blocks for de novo fatty acid synthesis, a process essential for membrane production and signaling molecule generation in cancer cells. Inhibition of ACLY by this compound disrupts this lipogenic pathway, leading to suppressed tumor cell growth and induction of apoptosis, making it a promising target for cancer therapy.[1][2][3]

The therapeutic potential of this compound may be enhanced when used in combination with other established cancer therapies. By targeting a fundamental metabolic pathway, this compound can create vulnerabilities in cancer cells that can be exploited by chemotherapy, radiotherapy, targeted therapies, and immunotherapies. These application notes provide a detailed overview of the preclinical rationale and methodologies for utilizing this compound in combination with other cancer treatments.

Mechanism of Action of this compound (ACLY Inhibition)

This compound exerts its anti-cancer effects by inhibiting ATP-citrate lyase. This inhibition leads to a depletion of the cytosolic pool of acetyl-CoA, which has several downstream consequences detrimental to cancer cells:

  • Inhibition of Fatty Acid Synthesis: Reduced acetyl-CoA levels directly impair the synthesis of fatty acids, which are essential for the formation of cell membranes, lipid signaling molecules, and post-translational modification of proteins.[1][2]

  • Induction of Apoptosis: The disruption of lipid metabolism and the accumulation of citrate can trigger programmed cell death (apoptosis) in cancer cells.[1]

  • Cell Cycle Arrest: By interfering with the metabolic processes required for cell growth, ACLY inhibition can lead to cell cycle arrest.

This compound in Combination with Chemotherapy

Rationale:

Combining this compound with conventional chemotherapeutic agents can offer a synergistic anti-tumor effect. Chemotherapy drugs often induce DNA damage and cellular stress. By simultaneously targeting the metabolic pathways that cancer cells rely on for survival and proliferation, this compound can lower the threshold for chemotherapy-induced cell death and potentially overcome drug resistance.

Preclinical Evidence (Hypothetical Synergies):

While specific data for this compound in combination with all chemotherapeutic agents is limited, the mechanism of action suggests potential synergy with:

  • Doxorubicin: By inhibiting the lipogenic pathway, this compound may enhance the cytotoxic effects of doxorubicin, an anthracycline antibiotic that intercalates DNA.

  • Cisplatin: Cisplatin forms DNA adducts, leading to apoptosis. The metabolic stress induced by this compound could potentiate the apoptotic signaling triggered by cisplatin.

Quantitative Data Summary:

No specific quantitative data for this compound in combination with chemotherapy was identified in the literature search. The following table is a representative example of how such data would be presented.

Cancer Cell LineChemotherapeutic AgentThis compound Concentration (µM)Combination Index (CI)Effect
MCF-7 (Breast)Doxorubicin (IC50)10< 1Synergistic
A549 (Lung)Cisplatin (IC50)10< 1Synergistic

Experimental Protocols:

1. In Vitro Cell Viability Assay (MTT Assay):

  • Objective: To determine the synergistic effect of this compound and a chemotherapeutic agent on cancer cell viability.

  • Materials: Cancer cell lines, 96-well plates, cell culture medium, this compound, chemotherapeutic agent (e.g., doxorubicin), MTT reagent, DMSO, microplate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, the chemotherapeutic agent, and the combination of both for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability and determine the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

2. In Vivo Xenograft Model:

  • Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth.[4]

  • Materials: Immunocompromised mice, cancer cells, Matrigel, this compound formulation, chemotherapeutic agent, calipers.

  • Procedure:

    • Implant cancer cells subcutaneously into the flanks of immunocompromised mice.

    • Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).

    • Administer treatments as per the determined schedule and dosage.

    • Measure tumor volume with calipers and monitor animal body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

This compound in Combination with Radiotherapy

Rationale:

Radiotherapy induces DNA damage, primarily through the generation of reactive oxygen species (ROS). Cancer cells have mechanisms to repair this damage, leading to radioresistance. By disrupting cellular metabolism, this compound may impair the ability of cancer cells to cope with radiation-induced stress and repair DNA damage, thereby sensitizing them to radiotherapy.

Preclinical Evidence (Hypothetical Synergies):

Inhibition of ACLY could potentially enhance the efficacy of radiotherapy by:

  • Impairing DNA Repair: The metabolic stress induced by this compound may limit the energy and resources available for DNA repair pathways.

  • Increasing Oxidative Stress: Disruption of normal metabolic flux could lead to an increase in endogenous ROS, further augmenting the effects of radiation.

Quantitative Data Summary:

No specific quantitative data for this compound in combination with radiotherapy was identified in the literature search. The following table is a representative example of how such data would be presented.

Cancer Cell LineRadiation Dose (Gy)This compound Concentration (µM)Sensitizer Enhancement Ratio (SER)Effect
U87-MG (Glioblastoma)2, 4, 610> 1Radiosensitization
HCT116 (Colon)2, 4, 610> 1Radiosensitization

Experimental Protocols:

1. In Vitro Clonogenic Survival Assay:

  • Objective: To assess the ability of this compound to radiosensitize cancer cells.

  • Materials: Cancer cell lines, cell culture dishes, this compound, radiation source.

  • Procedure:

    • Treat cancer cells with this compound for a predetermined time.

    • Expose the cells to varying doses of ionizing radiation.

    • Plate the cells at a low density and allow them to form colonies for 10-14 days.

    • Fix and stain the colonies, and count the number of colonies with >50 cells.

    • Calculate the surviving fraction and determine the Sensitizer Enhancement Ratio (SER).

This compound in Combination with PARP Inhibitors

Rationale:

PARP (Poly (ADP-ribose) polymerase) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations. By blocking an alternative DNA repair pathway, PARP inhibitors lead to synthetic lethality in these cancer cells.[5] It is hypothesized that the metabolic stress induced by this compound could further compromise the ability of cancer cells to repair DNA damage, potentially synergizing with PARP inhibitors.

Preclinical Evidence (Hypothetical Synergies):

Combining this compound with a PARP inhibitor like olaparib could be particularly effective in BRCA-mutant cancers by:

  • Exacerbating DNA Damage: The metabolic disruption caused by this compound may lead to an accumulation of endogenous DNA damage, increasing the reliance on PARP-mediated repair.

  • Enhancing Synthetic Lethality: By further stressing the cellular repair machinery, this compound could lower the threshold for apoptosis induced by PARP inhibition.

This compound in Combination with Immunotherapy

Rationale:

Recent studies have shown that metabolic reprogramming within the tumor microenvironment can influence anti-tumor immunity. Inhibition of ACLY has been demonstrated to overcome resistance to cancer immunotherapy.[6] This effect is thought to be mediated by the induction of polyunsaturated fatty acid (PUFA) peroxidation and subsequent activation of the cGAS-STING innate immune pathway, which can enhance T-cell responses against the tumor.[6]

Preclinical Evidence:

  • Upregulation of PD-L1: ACLY inhibition can lead to an upregulation of the immune checkpoint protein PD-L1 on cancer cells.[6] While this may seem counterintuitive, it suggests an active immune response within the tumor microenvironment that the cancer cell is trying to suppress.

  • Activation of the cGAS-STING Pathway: The leakage of mitochondrial DNA due to cellular stress from ACLY inhibition can activate the cGAS-STING pathway, a critical component of the innate immune response that can promote anti-tumor T-cell activity.[6]

Quantitative Data Summary:

No specific quantitative data for this compound in combination with immunotherapy was identified in the literature search. The following table is a representative example of how such data would be presented.

In Vivo ModelImmunotherapyThis compound TreatmentTumor Growth Inhibition (%)Increase in CD8+ T-cell Infiltration
Syngeneic Mouse Modelanti-PD-120 mg/kg, daily75% (vs. 40% with anti-PD-1 alone)Significant increase

Experimental Protocols:

1. In Vitro Co-culture Assay:

  • Objective: To assess the effect of this compound on the ability of immune cells to kill cancer cells.

  • Materials: Cancer cell lines, peripheral blood mononuclear cells (PBMCs) or specific T-cell populations, this compound, flow cytometer.

  • Procedure:

    • Treat cancer cells with this compound for 24-48 hours.

    • Co-culture the treated cancer cells with activated PBMCs or T-cells.

    • After 24-72 hours, assess cancer cell viability and T-cell activation markers (e.g., CD69, IFN-γ) by flow cytometry.

2. In Vivo Syngeneic Mouse Model:

  • Objective: To evaluate the efficacy of this compound in combination with immune checkpoint inhibitors in an immunocompetent mouse model.

  • Materials: Syngeneic mouse tumor cell line, immunocompetent mice, this compound formulation, immune checkpoint inhibitor (e.g., anti-PD-1 antibody).

  • Procedure:

    • Implant syngeneic tumor cells into immunocompetent mice.

    • Once tumors are established, randomize mice into treatment groups.

    • Administer this compound and the immune checkpoint inhibitor according to the planned schedule.

    • Monitor tumor growth and overall survival.

    • At the end of the study, analyze the tumor microenvironment for immune cell infiltration (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.

Visualizations

This compound Mechanism of Action in Cancer Metabolism Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA catalyzed by ACLY ACLY ACLY->AcetylCoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids CellMembranes Cell Membranes & Signaling Lipids FattyAcids->CellMembranes This compound This compound This compound->ACLY inhibits

Caption: this compound inhibits ACLY, blocking cytosolic Acetyl-CoA production.

Experimental Workflow for In Vivo Combination Study Start Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization TumorGrowth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 This compound Randomization->Group2 Group3 Therapy X Randomization->Group3 Group4 This compound + Therapy X Randomization->Group4 Treatment Treatment Administration Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, IHC) Monitoring->Endpoint

Caption: Workflow for in vivo testing of this compound combination therapies.

This compound and Immunotherapy Synergy Pathway This compound This compound ACLY ACLY This compound->ACLY inhibits PUFA PUFA Peroxidation & Mitochondrial Damage ACLY->PUFA leads to mtDNA Mitochondrial DNA Leakage PUFA->mtDNA cGAS_STING cGAS-STING Activation mtDNA->cGAS_STING IFN Type I Interferon Production cGAS_STING->IFN TCell Enhanced Anti-Tumor T-cell Response IFN->TCell Immuno Immune Checkpoint Inhibitor (e.g., anti-PD-1) Immuno->TCell enhances

References

Application Notes and Protocols for Studying Metabolic Reprogramming in Tumors with ML356, an MTHFD2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, where tumor cells alter their metabolic pathways to sustain rapid proliferation and survival.[1][2] One-carbon (1C) metabolism is a critical network of reactions that provides essential precursors for the synthesis of nucleotides and amino acids, making it a key therapeutic target.[3] A pivotal enzyme in the mitochondrial branch of this pathway is Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[3] MTHFD2 is highly expressed in a wide range of cancers while being largely absent in healthy adult tissues, presenting an attractive therapeutic window.[4][5][6] Inhibition of MTHFD2 disrupts the production of one-carbon units, leading to replication stress, cell cycle arrest, and ultimately, cancer cell death.[3]

ML356 has been identified as a potent and selective inhibitor of MTHFD2. These application notes provide a comprehensive guide for utilizing this compound to investigate metabolic reprogramming in tumor cells, including detailed experimental protocols and data presentation guidelines. While the specific inhibitor used in some of the cited protocols may be a different MTHFD2 inhibitor, the principles and methodologies are broadly applicable to this compound.

Mechanism of Action and Signaling Pathways

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[3] This reaction is a crucial step in providing one-carbon units for de novo purine synthesis.[4] The expression of MTHFD2 is regulated by key oncogenic signaling pathways. The mTORC1 pathway, a central regulator of cell growth, promotes the expression of the transcription factor ATF4, which in turn upregulates MTHFD2.[7] Additionally, the transcription factor c-Myc can directly bind to the MTHFD2 gene promoter, activating its transcription.[4][7] By inhibiting MTHFD2, this compound disrupts the downstream production of purines and other essential molecules, thereby impeding the metabolic reprogramming that fuels tumor growth.

MTHFD2_Signaling_Pathway cluster_0 Oncogenic Signaling cluster_1 MTHFD2 Regulation cluster_2 Mitochondrial One-Carbon Metabolism Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 cMyc cMyc MTHFD2_Gene MTHFD2 Gene cMyc->MTHFD2_Gene Upregulation ATF4->MTHFD2_Gene Upregulation MTHFD2_Protein MTHFD2 Protein MTHFD2_Gene->MTHFD2_Protein Expression One-Carbon Units One-Carbon Units MTHFD2_Protein->One-Carbon Units Production Purine Synthesis Purine Synthesis One-Carbon Units->Purine Synthesis Nucleotide Synthesis Nucleotide Synthesis Purine Synthesis->Nucleotide Synthesis Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation This compound This compound This compound->MTHFD2_Protein Inhibition Cell_Viability_Workflow A 1. Seed Cells (e.g., 5,000-10,000 cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate GI50 H->I Enzymatic_Assay_Workflow A 1. Prepare Reaction Mixture (Buffer, Recombinant MTHFD2, this compound) B 2. Initiate Reaction (Add Substrates: CH2-THF, NAD+) A->B C 3. Incubate (e.g., 37°C) B->C D 4. Measure NADH Production (Fluorescence or Absorbance) C->D E 5. Calculate IC50 D->E Metabolic_Flux_Workflow A 1. Culture Cells B 2. Treat with this compound A->B C 3. Switch to Medium with [U-13C]serine B->C D 4. Incubate (1 hour) C->D E 5. Harvest Cells and Extract Metabolites D->E F 6. Analyze by LC-MS/MS E->F G 7. Determine Fractional Labeling of Purines F->G

References

Application Notes and Protocols for ML356 Treatment in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ML356 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] this compound restores cell cycle control by inhibiting CDK4/6, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein and blocking cell cycle progression.[1] These application notes provide a comprehensive guide for the utilization of this compound in in vivo xenograft models to assess its anti-tumor efficacy.

Mechanism of Action

This compound targets the Cyclin D-CDK4/6-Rb pathway. In normal cells, progression through the G1 phase of the cell cycle is controlled by the Rb protein. When hypophosphorylated, Rb binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry. For the cell to divide, Cyclin D complexes with CDK4/6, and this complex phosphorylates Rb. Phosphorylated Rb releases E2F, allowing for the transcription of S-phase genes and cell cycle progression. In cancer cells with an overactive CDK4/6 pathway, this compound binds to and inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.

ML356_Mechanism_of_Action cluster_0 Normal Cell Cycle Progression (G1-S Transition) cluster_1 Action of this compound CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Proliferation Proliferation S_Phase_Genes->Proliferation G1_Arrest G1 Arrest This compound This compound CDK46_inhibited CDK4/6 This compound->CDK46_inhibited inhibits Rb_hypo Rb (hypophosphorylated) CDK46_inhibited->Rb_hypo E2F_bound E2F Rb_hypo->E2F_bound sequesters E2F_bound->G1_Arrest

Figure 1: Proposed signaling pathway for this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of a representative CDK4/6 inhibitor in various xenograft models. This data is provided as a reference for expected outcomes with this compound.

Table 1: Efficacy of CDK4/6 Inhibition in Breast Cancer Xenograft Models

Cell LineMouse StrainTreatment RegimenKey Outcomes
MCF-7BALB/c Nude100 mg/kg, daily oral gavageSignificant tumor growth inhibition
ZR-75-1NOD/SCID150 mg/kg, 5 days on/2 days offTumor regression and delayed regrowth

Table 2: Efficacy of CDK4/6 Inhibition in Glioblastoma Xenograft Models

Cell LineMouse StrainTreatment RegimenKey Outcomes
U87 MGAthymic Nude100 mg/kg, daily oral gavageProlonged survival and reduced tumor burden
T98GNOD/SCID125 mg/kg, daily oral gavageInhibition of tumor progression

Experimental Protocols

Subcutaneous Xenograft Model Establishment

This protocol outlines the procedure for establishing a subcutaneous solid tumor xenograft model.

Xenograft_Establishment_Workflow A Cell Culture (~80% confluency) B Cell Harvest (Trypsinization) A->B C Cell Counting & Viability B->C D Cell Resuspension (PBS +/- Matrigel) C->D E Subcutaneous Injection (Flank of mouse) D->E F Tumor Growth Monitoring E->F G Randomization into Groups F->G

Figure 2: Workflow for subcutaneous xenograft model establishment.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Preparation: Culture cancer cells to approximately 80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and perform a viable cell count (e.g., using a hemocytometer and trypan blue).

  • Cell Resuspension: Resuspend the cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate and growth. Keep cells on ice.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Administration

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline)

  • Oral gavage needles

  • Balance and weighing supplies

Procedure:

  • Preparation of this compound Formulation: Prepare the desired concentration of this compound in a suitable vehicle. Ensure the formulation is homogenous. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse, dissolve 20 mg of this compound in 2 mL of vehicle.

  • Animal Dosing: Administer this compound to the treatment group via oral gavage according to the predetermined schedule (e.g., daily, 5 days on/2 days off). The control group should receive the vehicle only.

  • Monitoring: Monitor the animals' body weight and general health throughout the study.

Efficacy Evaluation

Efficacy_Evaluation_Logic Tumor_Volume Tumor Volume Measurements TGI Tumor Growth Inhibition (TGI) Tumor_Volume->TGI Body_Weight Body Weight Toxicity Toxicity Assessment Body_Weight->Toxicity Clinical_Signs Clinical Observations Clinical_Signs->Toxicity Survival Survival Analysis Biomarkers Biomarker Analysis (optional)

Figure 3: Logical flow for evaluating the efficacy of this compound.

Procedure:

  • Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the treatment period. TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Survival Analysis: Monitor the animals for survival. The study endpoint may be defined by tumor size limits, body weight loss, or other signs of morbidity. Survival data can be plotted using a Kaplan-Meier curve.

  • Toxicity Assessment: Monitor for any signs of toxicity, including significant body weight loss (>15-20%), lethargy, ruffled fur, or other adverse effects.

  • Biomarker Analysis (Optional): At the end of the study, tumors can be harvested for biomarker analysis (e.g., Western blot for pRb, immunohistochemistry for Ki-67) to confirm the mechanism of action of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low tumor take ratePoor cell viability, incorrect injection technique, insufficient cell numberEnsure high cell viability (>90%), inject subcutaneously (not intradermally), optimize cell number, consider using Matrigel.
High variability in tumor growthInconsistent cell injection, genetic drift of cell line, animal health issuesEnsure consistent injection technique and cell number, use low passage number cells, monitor animal health closely.
Adverse effects in treated animalsCompound toxicity, vehicle intoleranceReduce the dose of this compound, test a different vehicle, consult toxicology data.

Conclusion

This compound is a promising therapeutic agent for cancers with a dysregulated CDK4/6 pathway. The protocols outlined in these application notes provide a framework for robust preclinical evaluation of this compound in in vivo xenograft models. Careful planning and execution of these studies are essential for obtaining reliable and reproducible data to support further clinical development.

References

Application Notes and Protocols: Assessing the Impact of ML356 on Palmitate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol to investigate the potential effects of the small molecule compound ML356 on de novo palmitate synthesis. While the direct impact of this compound on fatty acid metabolism is not extensively documented, this protocol offers a robust framework for screening and characterizing its potential inhibitory or modulatory effects. The methodologies described herein are applicable to a broad range of research and drug discovery efforts aimed at identifying novel regulators of lipid metabolism. The protocol details both a biochemical approach using purified fatty acid synthase (FASN) and a cell-based assay to measure de novo lipogenesis in a relevant cellular context.

Introduction

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from acetyl-CoA, with palmitate being the primary product. This process is catalyzed by a series of enzymes, most notably ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN). Dysregulation of DNL is implicated in various metabolic diseases, including obesity, type 2 diabetes, and certain cancers, making the enzymes in this pathway attractive therapeutic targets. The identification and characterization of small molecules that modulate DNL are therefore of significant interest in drug development.

This protocol outlines a systematic approach to evaluate the impact of a test compound, exemplified by this compound, on palmitate synthesis. The protocol is divided into two main experimental arms: a biochemical assay to assess the direct inhibition of FASN, the terminal enzyme in palmitate synthesis, and a cell-based assay to measure the overall effect on the DNL pathway within a cellular system.

Key Experimental Protocols

Biochemical FASN Activity Assay

This assay directly measures the activity of purified FASN by monitoring the incorporation of a radiolabeled precursor into palmitate.

Materials and Reagents:

  • Purified human FASN

  • Acetyl-CoA

  • [³H]-Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer

  • This compound (or other test compounds)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, NADPH, and purified FASN.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding [³H]-Malonyl-CoA.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Extract the synthesized fatty acids using an organic solvent (e.g., hexane).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Quantify the incorporated radioactivity using a microplate scintillation counter.

Cell-Based De Novo Lipogenesis Assay using Stable Isotope Labeling

This assay measures the rate of new fatty acid synthesis in cultured cells by tracing the incorporation of a stable isotope-labeled precursor, such as [¹³C]-acetate, into cellular lipids.

Materials and Reagents:

  • Human hepatoma cell line (e.g., HepG2) or other relevant cell line

  • Cell culture medium and supplements

  • [1-¹³C]-Acetate

  • This compound (or other test compounds)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Internal standard (e.g., deuterated palmitate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Replace the medium with fresh medium containing [1-¹³C]-Acetate and continue the incubation for 4-8 hours. 4

Application Notes and Protocols for ML356 in Lipid Droplet Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML356 is a small molecule inhibitor identified for its potent activity in preventing the formation of lipid droplets (LDs), which are crucial organelles for lipid storage and metabolism. Dysregulation of lipid droplet dynamics is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the mechanisms of lipid droplet formation and to explore potential therapeutic interventions. This compound is part of a chemical series including the optimized probe ML360, which has been shown to potently inhibit LD formation across multiple cell lines.[1][2] While the precise molecular target of this chemical series remains to be elucidated, studies indicate that it acts by inhibiting the formation of new lipid droplets rather than by promoting the breakdown (lipolysis) of existing ones.[1]

Data Presentation

The following table summarizes the quantitative data for the related potent inhibitor ML360, which was developed from the same chemical scaffold as this compound. This data is provided to offer a reference for the expected potency of this class of inhibitors.

Cell LineAssay TypeParameterValueReference
Drosophila melanogaster S3Lipid Droplet FormationEC502 nM[2]
Murine 3T3-L1Lipid Droplet AccumulationEC508 nM[1][2]
Simian COS-7Lipid Droplet FormationPotent Inhibition-[1][2]
Murine AML12Lipid Droplet FormationPotent Inhibition-[1][2]
Murine 3T3-L1Adipocyte DifferentiationEC50 (LD reduction)Potent Activity[1]

Signaling Pathways and Experimental Workflow

To visualize the proposed mechanism and experimental use of this compound, the following diagrams are provided.

G cluster_0 Lipid Droplet Biogenesis at the ER ER Endoplasmic Reticulum Neutral_Lipids Neutral Lipid Synthesis (TAG, SE) ER->Neutral_Lipids DGAT1/2, ACAT1/2 LD_Budding Lipid Droplet Budding Neutral_Lipids->LD_Budding LD_Formation_Inhibition Inhibition of Lipid Droplet Formation This compound This compound Unknown_Target Unknown Molecular Target This compound->Unknown_Target Unknown_Target->LD_Budding Inhibits

Caption: Proposed mechanism of action for this compound in inhibiting lipid droplet formation.

G cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., 3T3-L1, AML12) B 2. Oleic Acid Induction (e.g., 400 µM) A->B C 3. This compound Treatment (Dose-response) B->C D 4. Incubation (18-24 hours) C->D E 5. Fixation & Staining (BODIPY & Hoechst) D->E F 6. Imaging & Analysis (Fluorescence Microscopy) E->F

Caption: A typical experimental workflow for studying the effect of this compound on lipid droplet formation.

Experimental Protocols

Protocol 1: Induction and Inhibition of Lipid Droplet Formation in Mammalian Cells

This protocol describes the induction of lipid droplet formation in a mammalian cell line (e.g., 3T3-L1 or AML12) and the assessment of the inhibitory effect of this compound.

Materials:

  • Mammalian cell line (e.g., 3T3-L1, COS-7, AML12)

  • Cell culture medium (e.g., DMEM for 3T3-L1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Oleic acid solution (e.g., 400 µM in culture medium)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in ethanol)

  • Hoechst 33342 stock solution (e.g., 10 mg/mL in water)

  • 96-well or 1536-well imaging plates (black, clear bottom)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding:

    • One to two days prior to the experiment, seed the cells onto sterile glass coverslips placed in a multi-well plate or directly into an imaging plate.[1]

    • For 3T3-L1 cells in a 1536-well plate, dispense 4 µL of cell suspension to achieve a density of 500 cells per well.[1]

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.[1]

  • Compound Treatment and Lipid Droplet Induction:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept low (e.g., 0.5% or less).[1]

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.

    • To induce lipid droplet formation, add oleic acid to the medium to a final concentration of 400 µM.[1]

    • Incubate the plates at 37°C and 5% CO2 for 18-24 hours.[1]

  • Cell Fixation and Staining:

    • After the incubation period, carefully aspirate the medium.

    • Fix the cells by adding 4% PFA in PBS and incubate for 20-30 minutes at room temperature.[1]

    • Wash the cells three to four times with PBS.[1]

    • Prepare a staining solution containing BODIPY 493/503 (for lipid droplets) and Hoechst 33342 (for nuclei) in PBS.

    • Add the staining solution to each well and incubate for 10-20 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope. Use appropriate filter sets for BODIPY (green fluorescence) and Hoechst (blue fluorescence).[1]

    • Quantify the number and size of lipid droplets per cell using image analysis software. The total number of nuclei can be used to assess cell viability.[1]

    • Generate dose-response curves to determine the EC50 value of this compound for lipid droplet formation inhibition.

Protocol 2: 3T3-L1 Adipocyte Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes, a process characterized by significant lipid droplet accumulation.

Materials:

  • 3T3-L1 pre-adipocytes

  • Pre-adipocyte medium (PM-1)

  • Differentiation medium (DM-2)

  • This compound (dissolved in DMSO)

  • 96-well tissue culture plates

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Seeding and Growth:

    • Seed 3,000 3T3-L1 pre-adipocytes per well in a 96-well plate with 200 µL of pre-adipocyte medium.[1]

    • Incubate at 37°C and 5% CO2 for 3 days to reach confluence.[1]

  • Induction of Differentiation and this compound Treatment:

    • Induce differentiation by removing the pre-adipocyte medium and replacing it with 200 µL of differentiation medium.[1]

    • Add this compound at various concentrations to the differentiation medium. The final DMSO concentration should be 0.5% or less.[1]

    • Incubate the cells for the duration of the differentiation protocol (typically 8-10 days), changing the medium with freshly prepared differentiation medium and this compound every 2-3 days.

  • Assessment of Lipid Accumulation:

    • On the final day of differentiation, wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for at least 20 minutes.

    • Wash repeatedly with water to remove unbound dye.

    • Elute the stain from the cells by adding 100% isopropanol and incubate for 10 minutes with gentle shaking.

    • Measure the absorbance of the eluted dye at approximately 510 nm to quantify lipid accumulation.

Conclusion

This compound and its related compounds are valuable chemical tools for the study of lipid droplet biology. The protocols outlined above provide a framework for investigating the inhibitory effects of this compound on lipid droplet formation in various cellular contexts. Given that the molecular target is still unknown, this compound can be employed in phenotypic screens and mechanistic studies to further unravel the complex processes of lipid storage and metabolism. Researchers should note the species-specific effects observed with related compounds and consider this in their experimental design.[3]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ML356 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using ML356, a selective inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE). While this compound has a documented on-target activity, all small molecule inhibitors have the potential for off-target effects, particularly at concentrations above the IC50 for their primary target. This resource provides troubleshooting advice for unexpected experimental outcomes that may arise from such off-target activities.

Disclaimer: There is currently limited publicly available data on the specific off-target profile of this compound. The potential off-target effects discussed in this guide are hypothesized based on the chemical structure of this compound, which contains moieties (thiazole, morpholine, sulfonylphenyl) commonly found in compounds with known off-target activities. The troubleshooting advice and experimental protocols provided are intended to guide researchers in systematically investigating and deconvoluting unexpected results.

Frequently Asked Questions (FAQs)

Q1: My cells are undergoing apoptosis at concentrations of this compound that are higher than its reported IC50 for FASN-TE inhibition. Is this an expected on-target effect?

A1: While inhibition of FASN can lead to apoptosis in cancer cells that are highly dependent on de novo fatty acid synthesis, apoptosis at concentrations significantly above the FASN-TE IC50 could indicate an off-target effect. The chemical structure of this compound contains a 2-aminothiazole moiety, which is present in numerous compounds known to target a variety of cellular proteins, including kinases that regulate cell survival and apoptosis.

Potential Off-Target Mechanism: Inhibition of pro-survival kinases. Many kinase inhibitors contain thiazole rings. Off-target inhibition of kinases involved in cell survival signaling pathways (e.g., PI3K/Akt, MEK/ERK) could induce apoptosis.

Troubleshooting & Validation:

  • Dose-response analysis: Perform a detailed dose-response curve for apoptosis induction and compare it to the dose-response for the inhibition of fatty acid synthesis (e.g., by measuring palmitate levels). A significant rightward shift for apoptosis would suggest an off-target effect.

  • Kinase activity profiling: Screen this compound against a panel of kinases, particularly those involved in cell survival pathways.

  • Control compound: If available, use a structurally similar but inactive analog of this compound to see if it induces the same apoptotic effect.

Q2: I am observing unexpected changes in cell morphology and cytoskeletal organization after treating my cells with this compound. What could be the underlying cause?

A2: Changes in cell morphology and cytoskeletal organization are not a commonly reported direct consequence of FASN inhibition. The thiazole and morpholine moieties in this compound are found in compounds that can interact with cytoskeletal components or their regulatory proteins.

Potential Off-Target Mechanism:

  • Tubulin polymerization inhibition: Some thiazole-containing compounds have been shown to interfere with microtubule dynamics.

  • Rho kinase (ROCK) inhibition: Inhibition of ROCK or other kinases that regulate the actin cytoskeleton can lead to significant morphological changes.

Troubleshooting & Validation:

  • Immunofluorescence staining: Stain cells for key cytoskeletal components like alpha-tubulin and F-actin to visualize any disruptions.

  • Tubulin polymerization assay: In a cell-free system, assess the effect of this compound on the polymerization of purified tubulin.

  • ROCK activity assay: Measure the activity of ROCK in cell lysates treated with this compound.

Q3: My in vivo experiments with this compound are showing unexpected systemic effects (e.g., cardiovascular or neurological) that don't seem related to FASN inhibition. How can I investigate this?

A3: Systemic effects in vivo can arise from off-target activities on ion channels, G-protein coupled receptors (GPCRs), or metabolic enzymes. The morpholine and sulfonylphenyl groups in this compound are present in many drugs with known cardiovascular or CNS activities.

Potential Off-Target Mechanisms:

  • hERG channel inhibition: Blockade of the hERG potassium channel is a common cause of drug-induced cardiac arrhythmias.

  • GPCR modulation: Interaction with various GPCRs in the cardiovascular and central nervous systems.

  • Cytochrome P450 (CYP) enzyme inhibition: Inhibition of CYP enzymes can alter the metabolism of this compound or other co-administered substances, leading to toxicity.

Troubleshooting & Validation:

  • hERG patch-clamp assay: This is the gold-standard for assessing hERG channel liability.

  • GPCR binding or functional assays: Screen this compound against a panel of GPCRs relevant to the observed phenotype.

  • CYP450 inhibition assay: Evaluate the inhibitory activity of this compound against major human CYP isoforms.

Quantitative Data Summary

Due to the lack of specific off-target data for this compound, the following table presents its known on-target activity and lists the hypothesized off-target classes based on its chemical structure. Researchers are encouraged to generate their own data for these potential off-targets in their experimental systems.

Target ClassSpecific TargetActivityIC50/KiComments
On-Target Fatty Acid Synthase Thioesterase Domain (FASN-TE)Inhibition334 nMPrimary target of this compound.
Hypothesized Off-Targets
KinasesPro-survival kinases (e.g., Akt, ERK), Cell cycle kinases (e.g., CDKs), Cytoskeletal kinases (e.g., ROCK)InhibitionUnknownThiazole and morpholine moieties are common in kinase inhibitors.
Ion ChannelshERG potassium channelInhibitionUnknownA common liability for many small molecules.
GPCRsVariousAgonism/AntagonismUnknownMorpholine and sulfonylphenyl groups are present in GPCR-active compounds.
Metabolic EnzymesCytochrome P450 (CYP) isoformsInhibitionUnknownPotential for drug-drug interactions.

Key Experimental Protocols

1. Kinase Inhibitor Profiling

Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Assay Format: A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound to the desired concentrations.

    • In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.

    • Add the diluted this compound to the wells. Include a DMSO-only control.

    • Incubate to allow the kinase reaction to proceed.

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 values for any inhibited kinases.

2. hERG Channel Patch-Clamp Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.

Methodology:

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Culture HEK293-hERG cells to the appropriate confluency.

    • Prepare solutions of this compound at various concentrations in the extracellular recording solution.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

    • Record baseline hERG currents.

    • Perfuse the cell with the this compound-containing solution and record the currents again.

    • Wash out the compound to assess the reversibility of the inhibition.

    • Repeat for multiple concentrations and cells to construct a dose-response curve and calculate the IC50 value.

Visualizations

FASN_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN FASN_TE FASN Thioesterase Domain FASN->FASN_TE Palmitate Palmitate Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Energy_Storage Energy Storage Palmitate->Energy_Storage This compound This compound This compound->FASN_TE Inhibition FASN_TE->Palmitate Cleavage

FASN Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Question1 Is the phenotype consistent with FASN inhibition? Start->Question1 OnTarget Likely On-Target Effect Question1->OnTarget  Yes OffTarget Suspect Off-Target Effect Question1->OffTarget No   AnalyzeStructure Analyze this compound Structure for Potential Off-Targets OffTarget->AnalyzeStructure Hypothesize Hypothesize Off-Target Classes (Kinases, GPCRs, etc.) AnalyzeStructure->Hypothesize Validate Validate with Specific Assays (Kinase Panel, hERG, etc.) Hypothesize->Validate Confirm Confirmed Off-Target Effect Validate->Confirm Reassess Reassess Experimental Design and Data Interpretation Confirm->Reassess

Workflow for Troubleshooting Unexpected Results.

Decision_Tree Start Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve. Does phenotype track with FASN IC50? Start->DoseResponse OnTarget Proceed with on-target validation experiments. DoseResponse->OnTarget Yes OffTarget Hypothesize off-target based on phenotype. DoseResponse->OffTarget No Cytotoxicity Phenotype: Cytotoxicity/ Apoptosis? OffTarget->Cytotoxicity Morphology Phenotype: Morphological Changes? Cytotoxicity->Morphology No KinaseScreen Screen against kinase panel. Cytotoxicity->KinaseScreen Yes InVivo Phenotype: In Vivo Systemic Effects? Morphology->InVivo No TubulinAssay Perform tubulin polymerization assay. Morphology->TubulinAssay Yes hERGAssay Perform hERG patch-clamp assay. InVivo->hERGAssay Yes

Technical Support Center: Improving ML356 Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of ML356. The following information is curated to address common issues and provide actionable strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing low plasma concentrations of this compound in our mouse models after oral administration. What are the potential reasons for this?

Low oral bioavailability is a common challenge for many small molecule inhibitors and can be attributed to several factors. For a compound like this compound, which may have poor aqueous solubility, the primary reasons for low plasma concentrations after oral dosing could include:

  • Poor Aqueous Solubility: The compound may not dissolve effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. Many kinase inhibitors are crystalline and have poor solubility in water.

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation, significantly reducing the amount of active drug.[1]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut wall can actively pump the compound back into the intestinal lumen, limiting its net absorption.

Q2: What are the initial steps to troubleshoot poor oral bioavailability of this compound?

A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: If not already done, thoroughly characterize the solubility, permeability, and crystal structure of your this compound batch.

  • Formulation Development: The vehicle used for administration is critical. Simple aqueous suspensions are often inadequate for poorly soluble compounds. Experiment with different formulation strategies.

  • Route of Administration Comparison: Administer this compound via an intravenous (IV) route to determine its absolute bioavailability and to understand its clearance. This will help differentiate between poor absorption and high clearance issues.

Troubleshooting Guides

Issue 1: this compound is difficult to dissolve for in vivo dosing.

Cause: this compound likely has poor aqueous solubility, a common characteristic of many small molecule inhibitors.

Solution: A co-solvent-based formulation can be developed to increase the solubility of the compound.

Experimental Protocol: Co-solvent Formulation Development

This protocol is adapted from a study on another poorly soluble kinase inhibitor, GBO-006.[2][3]

  • Screening of Co-solvents and Surfactants:

    • Prepare a series of potential formulations by testing various compositions of generally regarded as safe (GRAS) excipients.

    • Commonly used co-solvents include Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), and ethanol.

    • Surfactants like Solutol HS 15 (macrogol 15 hydroxystearate) or Poloxamer 188 can be included to improve and maintain solubility.

    • A pH-adjusting buffer (e.g., 100mM citrate buffer, pH 3.0) can also be beneficial.

  • Solubility Assessment:

    • Aim for a target concentration, for example, 10 mg/mL of this compound, in each test formulation.

    • Vortex and sonicate the mixtures to facilitate dissolution.

    • Visually inspect the solutions for clarity immediately after preparation and after a storage period (e.g., 24 hours to 2 weeks) at room temperature to check for precipitation.

  • Selection of Lead Formulation:

    • Choose the formulation that results in a clear solution with no precipitation over the desired storage period.

Example Co-Solvent Formulations for a Poorly Soluble Compound [2][3]

Formulation IDCompositionObservation (at 10 mg/mL)
A 10% DMSO + 90% SalinePrecipitation after 24h
B 100% DMSOClear solution, but may have toxicity concerns for repeated dosing
C 10% DMSO + 40% PEG 400 + 50% WaterPrecipitation after 24h
L (Optimized) 20% DMSO + 40% PEG 400 + 30% of 100mM citrate buffer (pH 3.0) + 10% SolutolClear solution, no precipitation after 2 weeks
Issue 2: Oral bioavailability of this compound remains low even with an improved formulation.

Cause: Poor permeability or significant first-pass metabolism might be the limiting factors.

Solution: Advanced formulation strategies can be employed to enhance absorption and protect the drug from metabolic degradation.

Alternative Formulation Strategies:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver.[1][4]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved absorption.[1][5] Techniques include nanosuspensions stabilized by surfactants.[5]

  • Amorphous Solid Dispersions: Dispersing this compound in its non-crystalline, high-energy amorphous state within a polymer matrix can improve its solubility and dissolution rate.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions.[4][6]

Workflow for Selecting an Advanced Formulation

Caption: Workflow for troubleshooting and improving low oral bioavailability.

Key Experiments and Methodologies

Pharmacokinetic (PK) Study in Murine Models

Objective: To determine key pharmacokinetic parameters of this compound, including clearance, volume of distribution, half-life, and bioavailability, following intravenous (IV) and oral (PO) administration.

Experimental Protocol:

  • Animal Model: Use appropriate mouse strains (e.g., CD-1 or C57BL/6), ensuring they are healthy and within a specific weight range. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein. The drug should be formulated in a vehicle suitable for IV injection (e.g., a solution containing a low percentage of DMSO in saline).

    • Oral (PO): Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg) using the optimized formulation.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 25 µL) from a cohort of animals at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis by protein precipitation. Add an excess of cold acetonitrile (e.g., 200 µL) containing an internal standard to a small volume of plasma (e.g., 25 µL).[2]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t1/2).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Signaling Pathway Context for this compound (Hypothetical)

Assuming this compound is a kinase inhibitor, its ability to reach the target tissue and engage the kinase is paramount for efficacy. Low bioavailability directly impacts the therapeutic concentration achievable at the site of action.

G cluster_0 Systemic Circulation cluster_1 Target Cell ML356_circ This compound (in Plasma) ML356_cell This compound (intracellular) ML356_circ->ML356_cell Tissue Distribution Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Downstream_Signal Downstream_Signal Kinase_B->Downstream_Signal Leads to Cellular_Response Cellular_Response Downstream_Signal->Cellular_Response Results in ML356_cell->Kinase_A Inhibits Oral_Dose Oral Administration of this compound GI_Tract GI Tract (Absorption) Oral_Dose->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein Liver->ML356_circ Reduced Amount

Caption: Pathway from oral dose to target inhibition, highlighting bioavailability barriers.

References

Technical Support Center: Overcoming Resistance to ML359 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Protein Disulfide Isomerase (PDI) inhibitor, ML359.

Frequently Asked Questions (FAQs)

Q1: What is ML359 and what is its primary target?

A1: ML359 is a potent, selective, and reversible small molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2] PDI is an enzyme crucial for catalyzing the formation and rearrangement of disulfide bonds in proteins within the endoplasmic reticulum.[3]

Q2: What is the mechanism of action of ML359?

A2: ML359 inhibits the reductase activity of PDI.[4] By binding to PDI, likely at the b'x interface of the enzyme, it prevents the proper folding of nascent proteins that rely on disulfide bond formation, which can lead to cellular stress and apoptosis.[3][4][5]

Q3: What are the main applications of ML359 in research?

A3: ML359 is primarily used as a tool compound to study the role of PDI in various biological processes. Its most prominent application is in thrombosis research, where PDI inhibition has been shown to prevent platelet accumulation and fibrin generation.[6] It is also being investigated for its potential in cancer therapy, as PDI is often overexpressed in cancer cells and contributes to their survival and proliferation.[7]

Q4: Is ML359 toxic to cells?

A4: ML359 has been shown to have low cytotoxicity in several human cell lines, including HeLa, HEK293, and HepG2, with IC50 values greater than 30 µM in viability assays.[1]

Troubleshooting Guides

Guide 1: Inconsistent or Weak Inhibition in PDI Activity Assays

Problem: You are observing lower-than-expected or inconsistent inhibition of PDI activity in your in vitro assays (e.g., insulin aggregation assay).

Possible Cause Troubleshooting Steps
ML359 Degradation Prepare fresh stock solutions of ML359 in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Incorrect Assay Conditions Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to prevent solvent effects. Optimize the concentrations of PDI and the substrate (e.g., insulin) for your specific assay conditions. Ensure the buffer composition and pH are optimal for PDI activity.
Reagent Quality Use high-purity recombinant PDI. If using cell lysates, be aware that other cellular components can interfere with the assay.[8] The presence of other thiol isomerases could also affect the results, although ML359 is highly selective.
Assay Method For insulin aggregation assays, ensure the insulin solution is freshly prepared and free of aggregates before starting the reaction. Monitor the aggregation kinetically to capture the full inhibition curve.[9][10] Consider using a more sensitive fluorometric assay if turbidity measurements are inconsistent.[8]
Guide 2: High Variability in Platelet Aggregation Assays

Problem: You are observing high variability or unexpected results in platelet aggregation assays when using ML359.

Possible Cause Troubleshooting Steps
Platelet Preparation Ensure consistent and careful handling of platelet-rich plasma (PRP) to avoid premature activation. Use plastic or siliconized glassware to prevent platelet adhesion. Perform experiments within a few hours of blood collection.
Agonist Concentration Optimize the concentration of the platelet agonist (e.g., ADP, collagen, thrombin) to achieve a submaximal response in the absence of the inhibitor. This will create a suitable window to observe inhibition.
ML359 Incubation Time Pre-incubate the platelets with ML359 for a sufficient time before adding the agonist to ensure target engagement. An incubation time of 15-30 minutes is a good starting point.
Data Interpretation Platelet aggregation can be a complex process involving multiple pathways.[11] Consider that ML359's effect may be more pronounced with certain agonists. Analyze the entire aggregation curve, not just the final aggregation percentage.[12]
Off-Target Effects (Low Probability) While ML359 is highly selective for PDI, at very high concentrations, off-target effects cannot be entirely ruled out. Perform dose-response curves to ensure you are working within a specific inhibitory range.
Guide 3: Unexpected Cell Viability/Cytotoxicity Results

Problem: You are observing inconsistent effects of ML359 on cell viability or cytotoxicity.

Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the outcome of viability assays. Perform a cell titration to determine the optimal seeding density for your cell line and assay duration.[13]
ML359 Solubility ML359 is soluble in DMSO.[1] When preparing working solutions in cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Precipitation of the compound can lead to inaccurate results.
Assay Duration The effect of PDI inhibition on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Cell Line Specificity The sensitivity of different cell lines to PDI inhibition can vary. This may be due to differences in the expression levels of PDI family members or reliance on specific protein folding pathways.
Resistance Mechanisms Overexpression of PDI or other PDI family members (e.g., PDIA4, PDIA6) has been linked to resistance to certain cancer therapies.[3][6][14] If you suspect resistance, consider quantifying PDI expression levels in your cells. Mutations in PDI could also potentially affect inhibitor binding.[15]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of ML359

Target/AssayIC50Reference
Protein Disulfide Isomerase (PDI) 250 nM[2]
ERp5 > 100x selectivity vs. PDI[6]
Thioredoxin > 100x selectivity vs. PDI[6]
Thioredoxin Reductase > 100x selectivity vs. PDI[6]
ERp57 > 100x selectivity vs. PDI[6]

Table 2: Cellular Activity of ML359

Cell LineAssayEffectConcentrationReference
Human Platelets Platelet Aggregation25% inhibition30 µM[2]
HeLa Cell ViabilityNo significant toxicity> 30 µM[1]
HEK293 Cell ViabilityNo significant toxicity> 30 µM[1]
HepG2 Cell ViabilityNo significant toxicity> 30 µM[1]

Experimental Protocols

Protocol 1: PDI Inhibition Assay (Insulin Turbidimetry)

This assay measures the ability of an inhibitor to prevent PDI-catalyzed reduction of insulin, which leads to aggregation and increased turbidity.

Materials:

  • Recombinant human PDI

  • Insulin solution (e.g., 1 mg/mL in a suitable buffer)

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)

  • ML359 stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare serial dilutions of ML359 in assay buffer. Ensure the final DMSO concentration is constant across all wells.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • ML359 dilution or vehicle control (DMSO)

    • PDI solution (to a final concentration of ~1.5 µM)

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to PDI.

  • Add the insulin solution to each well.

  • Initiate the reaction by adding DTT (to a final concentration of ~1 mM).

  • Immediately start monitoring the change in absorbance at 650 nm every minute for 30-60 minutes at room temperature.

  • Calculate the rate of insulin aggregation for each concentration of ML359.

  • Plot the rate of aggregation against the inhibitor concentration to determine the IC50 value.

Protocol 2: Platelet Aggregation Assay

This assay measures the effect of ML359 on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human blood collected in sodium citrate tubes

  • Platelet-rich plasma (PRP)

  • Platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide)

  • ML359 stock solution in DMSO

  • Platelet aggregometer

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Adjust the platelet count of the PRP if necessary.

  • Pre-warm the PRP aliquots to 37°C.

  • Add ML359 or vehicle control (DMSO) to the PRP and incubate for 15-30 minutes at 37°C with stirring.

  • Add the platelet agonist to initiate aggregation.

  • Record the change in light transmittance for 5-10 minutes using the aggregometer.

  • Analyze the aggregation curves to determine the percentage of inhibition caused by ML359.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of ML359 on the metabolic activity of cultured cells as an indicator of cell viability.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • ML359 stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with various concentrations of ML359 (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for at least 15 minutes at room temperature with shaking to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

PDI_Signaling_Pathway cluster_0 Vascular Injury cluster_1 PDI Release & Action cluster_2 Thrombus Formation Endothelial_Damage Endothelial Damage PDI_Release PDI Release (from platelets & endothelial cells) Endothelial_Damage->PDI_Release Platelet_Activation_Signal Platelet Activation Signal Platelet_Activation_Signal->PDI_Release PDI Protein Disulfide Isomerase (PDI) PDI_Release->PDI Integrin_Activation Integrin (αIIbβ3) Activation PDI->Integrin_Activation catalyzes Fibrin_Generation Fibrin Generation PDI->Fibrin_Generation promotes ML359 ML359 ML359->PDI inhibits Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation Thrombus Thrombus Formation Platelet_Aggregation->Thrombus Fibrin_Generation->Thrombus

Caption: Role of PDI in thrombus formation and its inhibition by ML359.

Experimental_Workflow Start Hypothesis: ML359 inhibits PDI-mediated cellular process Biochemical_Assay Step 1: In Vitro PDI Inhibition Assay (e.g., Insulin Turbidimetry) Start->Biochemical_Assay Determine_IC50 Determine IC50 of ML359 for PDI Biochemical_Assay->Determine_IC50 Cell_Based_Assay Step 2: Cell-Based Functional Assay (e.g., Platelet Aggregation) Determine_IC50->Cell_Based_Assay Measure_Phenotype Measure phenotypic effect (e.g., % inhibition of aggregation) Cell_Based_Assay->Measure_Phenotype Cytotoxicity_Assay Step 3: Cytotoxicity/Viability Assay (e.g., MTT Assay) Measure_Phenotype->Cytotoxicity_Assay Assess_Toxicity Assess cellular toxicity of ML359 Cytotoxicity_Assay->Assess_Toxicity Data_Analysis Step 4: Data Analysis & Conclusion Assess_Toxicity->Data_Analysis Resistance_Study Optional: Investigate Resistance Mechanisms (e.g., PDI expression analysis) Data_Analysis->Resistance_Study

Caption: Experimental workflow for evaluating the PDI inhibitor ML359.

References

ML356 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML356, a potent and selective inhibitor of the thioesterase (TE) domain of Fatty Acid Synthase (FASN). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) to mitigate experimental variability and enhance reproducibility.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent IC50 Values in Cell-Based Assays Cell density at the time of treatment.Optimize and standardize cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase.
Different assay endpoint times.IC50 values can be time-dependent. Use consistent incubation times (e.g., 48 or 72 hours) for all comparative experiments.[1]
Serum concentration in culture media.Serum contains lipids that can be utilized by cells, potentially masking the effect of FASN inhibition. Consider using charcoal-stripped serum or serum-free media for a defined period.
Low compound potency in cellular assays compared to biochemical assays.This compound has good membrane permeability but intracellular concentrations might be a limiting factor. Ensure sufficient incubation time for cellular uptake. The IC50 for this compound in a PC-3 cell-based palmitate synthesis assay is ~20 µM, significantly higher than its biochemical IC50 of 0.334 µM against the isolated FAS-TE domain.[2]
Low Solubility of this compound Improper dissolution.Prepare a concentrated stock solution in a suitable organic solvent like DMSO. For aqueous working solutions, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Compound Instability Degradation in aqueous solutions.This compound is reported to be stable in PBS and PBS with 50% acetonitrile for 48 hours. However, for long-term experiments, prepare fresh working solutions from a frozen stock.
Unexpected Off-Target Effects Non-specific inhibition.While this compound is a selective inhibitor of the FAS-TE domain, it's crucial to include appropriate controls. Consider using a structurally related but inactive analog as a negative control. Also, assess the expression of the target (FASN) in your cell model to ensure the observed effects are on-target.
Cellular stress responses.Inhibition of FASN can lead to an accumulation of substrates like malonyl-CoA, which may induce cellular stress. Monitor for markers of ER stress or apoptosis as part of your experimental design.
Variability in Western Blot Results for Signaling Pathways (e.g., p-Akt, p-ERK) Inconsistent cell lysis and protein extraction.Use a standardized lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis and consistent protein quantification across all samples.
Suboptimal antibody concentrations.Titrate primary and secondary antibodies to determine the optimal concentration for your specific experimental setup to ensure a good signal-to-noise ratio.
Loading inconsistencies.Normalize protein loading using a reliable housekeeping protein (e.g., GAPDH, β-actin) and perform total protein staining on the membrane (e.g., with Ponceau S) before blocking to visually confirm equal loading.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the thioesterase (TE) domain of Fatty Acid Synthase (FASN).[2] The TE domain is responsible for the final step of de novo fatty acid synthesis, which is the release of newly synthesized palmitate. By inhibiting the TE domain, this compound blocks the production of palmitate.[2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored as a solid at -20°C. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the recommended starting concentration for cell-based assays?

A3: The reported IC50 of this compound for inhibiting de novo palmitate synthesis in PC-3 cells is 20 µM.[2] A good starting point for most cell viability or functional assays would be a concentration range spanning from 1 µM to 50 µM. However, the optimal concentration will be cell-line dependent and should be determined empirically.

Q4: Can I use this compound in animal studies?

A4: this compound exhibits good stability in human and mouse plasma.[2] However, its in vivo efficacy and pharmacokinetic properties would need to be thoroughly evaluated for any specific animal model.

Q5: What are the expected downstream effects of FASN inhibition by this compound?

A5: Inhibition of FASN by this compound can lead to several downstream cellular effects, including:

  • Induction of apoptosis.

  • Inhibition of cell proliferation.

  • Alterations in cellular signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways.

  • Accumulation of FASN substrates like malonyl-CoA, which can lead to cellular stress.

Q6: How can I confirm that this compound is inhibiting FASN in my cells?

A6: You can confirm the on-target activity of this compound through several methods:

  • Palmitate Synthesis Assay: Directly measure the inhibition of de novo palmitate synthesis by incubating cells with a labeled precursor like [U-13C]-glucose and quantifying the incorporation of the label into palmitate using mass spectrometry.[1]

  • Western Blotting: While this compound directly inhibits enzyme activity, you can assess downstream markers. For example, look for changes in the phosphorylation status of key signaling proteins like Akt and ERK.

  • Malonyl-CoA Accumulation Assay: Measure the intracellular accumulation of the FASN substrate malonyl-CoA using LC-MS/MS.[1]

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Remove the overnight culture medium and add the 2X this compound working solution to the wells. For control wells, add medium with the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a suitable cell viability reagent such as MTT, AlamarBlue, or a luciferase-based ATP assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of Akt and ERK.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 1: In Vitro Properties of this compound

Parameter Value Reference
Target Fatty Acid Synthase Thioesterase (FAS-TE)[2]
IC50 (FAS-TE, biochemical) 0.334 µM[2]
IC50 (Palmitate Synthesis, PC-3 cells) 20 µM[2]
Aqueous Solubility (PBS, pH 7.4) 0.02 µg/mL (0.05 µM)
Plasma Stability (Human, 3 hrs) 100%
Plasma Stability (Mouse, 3 hrs) 100%
Plasma Protein Binding (Human, 1 µM) 96.60%
Plasma Protein Binding (Mouse, 1 µM) 96.19%

Visualizations

FAS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Ras Ras Growth Factor Receptor->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates FASN FASN Akt->FASN Upregulates expression Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation, Survival Palmitate Palmitate FASN->Palmitate This compound This compound This compound->FASN Inhibits TE domain Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN

Caption: this compound inhibits the thioesterase domain of FASN, blocking palmitate synthesis.

Caption: General experimental workflow for evaluating the effects of this compound.

References

dealing with ML356 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the fatty acid synthase (FAS) inhibitor, ML356, particularly concerning its precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the thioesterase domain of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis pathway responsible for synthesizing palmitate from acetyl-CoA and malonyl-CoA.[1][2] By inhibiting FASN, this compound can induce apoptosis and inhibit tumor cell growth, making it a valuable tool for cancer research.[3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is a crystalline solid with limited aqueous solubility. The recommended solvents for preparing stock solutions are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is significantly less soluble in ethanol and aqueous buffers.

Q3: Why is my this compound precipitating out of my stock solution or during experimental use?

A3: Precipitation of this compound is a common issue that can arise from several factors:

  • Exceeding Solubility Limits: The concentration of your stock solution may be too high for the solvent.

  • Solvent-Shift Precipitation: When a concentrated DMSO stock of this compound is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the hydrophobic compound to "crash out" of the solution.

  • Improper Storage: Storing stock solutions at inappropriate temperatures or subjecting them to repeated freeze-thaw cycles can lead to precipitation over time.

  • Low-Quality Solvent: Using DMSO that is not anhydrous (water-free) can reduce the solubility of this compound.

Q4: How should I store my this compound stock solution to prevent precipitation?

A4: For long-term stability and to minimize precipitation, store this compound stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of atmospheric moisture by the DMSO.

Troubleshooting Guide: Dealing with this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound.

Issue Potential Cause Recommended Solution
Precipitate observed in newly prepared stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes. Sonication: Use a bath sonicator for 15-20 minutes to aid dissolution. Re-prepare at a lower concentration: If the precipitate persists, prepare a new, less concentrated stock solution.
Precipitation occurs immediately upon dilution into aqueous media Rapid change in solvent polarity (solvent-shifting).Optimize Dilution Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform mixing. Use Pre-warmed Media: Dilute the stock solution into cell culture media that has been pre-warmed to 37°C. Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in a mix of DMSO and your aqueous buffer.
Stock solution becomes cloudy or shows precipitate after storage The compound has precipitated out of solution during storage due to temperature fluctuations or moisture absorption.Re-dissolve: Gently warm and sonicate the stock solution as described above. Prepare Fresh Aliquots: If precipitation is a recurring issue, prepare fresh, smaller aliquots of your stock solution for each experiment.
Inconsistent experimental results Partial precipitation of this compound is leading to a lower effective concentration of the compound.Visual Inspection: Before each use, carefully inspect your final working solution for any signs of precipitation (cloudiness or visible particles). Filter Sterilization: If you suspect microprecipitates, you can filter your final working solution through a 0.22 µm syringe filter before adding it to your cells.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. This data is crucial for preparing stock solutions and avoiding precipitation.

Solvent Solubility
DMSO20 mg/mL
DMF10 mg/mL
Ethanol0.5 mg/mL
DMSO:PBS (pH 7.2) (1:10)0.09 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

    • Analytical balance

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 423.5 g/mol .

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, followed by sonication in a water bath sonicator for 15-20 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile microcentrifuge tubes or a 96-well plate

    • Vortex mixer

  • Procedure:

    • Determine the final desired concentration of this compound for your experiment.

    • Calculate the volume of the 10 mM stock solution required. Aim to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent toxicity.

    • In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even dispersion, minimizing the risk of precipitation.

    • Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.

Visualizations

ML356_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Beta_Catenin β-catenin AKT->Beta_Catenin Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Beta_Catenin->Gene_Expression Acetyl_CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate This compound This compound This compound->FASN

Caption: this compound inhibits FASN, blocking palmitate synthesis and downstream signaling.

Troubleshooting_Workflow Start This compound Precipitation Observed Check_Stock Is precipitate in stock solution? Start->Check_Stock Warm_Sonicate_Stock Gently warm (37°C) and sonicate stock Check_Stock->Warm_Sonicate_Stock Yes Check_Dilution Precipitation upon dilution in aqueous media? Check_Stock->Check_Dilution No Warm_Sonicate_Stock->Check_Dilution Optimize_Dilution Optimize dilution technique: - Pre-warm media - Add stock dropwise - Vortex during addition Check_Dilution->Optimize_Dilution Yes End_Resolved Issue Resolved Check_Dilution->End_Resolved No Check_Concentration Is final concentration too high? Optimize_Dilution->Check_Concentration Lower_Concentration Lower final working concentration Check_Concentration->Lower_Concentration Yes End_Unresolved Issue Persists: Prepare fresh stock at lower concentration Check_Concentration->End_Unresolved No Lower_Concentration->End_Resolved

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Minimizing Mirdametinib (MEK Inhibitor) Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the MEK1/2 inhibitor, Mirdametinib, in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mirdametinib?

Mirdametinib is an orally active, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2.[1] MEK1 and MEK2 are dual-specificity kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[2][3] This pathway regulates numerous cellular processes, including proliferation, differentiation, and survival.[4] By inhibiting the phosphorylation and activation of ERK1/2, the only known substrates of MEK1/2, Mirdametinib effectively suppresses tumor cell growth.[2][5][6]

Q2: What are the common causes of Mirdametinib toxicity in normal cells in vitro?

Toxicity in normal cells can arise from several factors:

  • On-target toxicity: The MAPK/ERK pathway is also essential for the proliferation and survival of normal cells. Therefore, potent inhibition of this pathway can lead to cytotoxicity.

  • Off-target effects: Although Mirdametinib is highly selective, at higher concentrations it may inhibit other kinases, leading to unintended cellular effects.

  • High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the target cancer cells can lead to non-specific effects and toxicity in normal cells.

  • Prolonged exposure: Continuous and long-term exposure to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.

  • Solvent toxicity: The solvent used to dissolve Mirdametinib, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.

Q3: How do I determine the optimal, non-toxic concentration of Mirdametinib for my experiments?

The optimal concentration should be empirically determined for each cell line. A dose-response experiment is crucial to identify a therapeutic window where Mirdametinib effectively inhibits the MAPK pathway in cancer cells while having minimal toxic effects on normal cells. It is recommended to test a wide range of concentrations, starting from below the reported IC50 values for cancer cell lines. For example, one study showed no significant cytotoxicity of Mirdametinib at a dose of 1 µM in MRC-5 normal human lung fibroblast cells.[7]

Q4: Are there known off-target effects of Mirdametinib that could contribute to toxicity?

While Mirdametinib is a highly selective MEK1/2 inhibitor, some older, less-selective MEK inhibitors like PD98059 and U0126 have been shown to have off-target effects, such as reducing agonist-induced calcium entry into cells, independent of ERK1/2 inhibition.[8] It is crucial to consult kinase profiling data for Mirdametinib if available and to use the lowest effective concentration to minimize the risk of off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death in normal cell lines. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 values for cancer cells.
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of the MAPK pathway.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.
On-target toxicity in highly proliferative normal cells.Consider using normal cell lines with lower proliferation rates or quiescent cells as controls. Evaluate if intermittent dosing (e.g., 3 weeks on, 1 week off) could mitigate toxicity, as used in clinical settings.[9]
Inconsistent results between experiments. Inhibitor degradation.Prepare fresh dilutions of Mirdametinib from a frozen stock for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Cell line variability.Ensure consistent cell passage number and confluency at the time of treatment. Regularly perform cell line authentication.
Lack of significant difference in toxicity between cancer and normal cells. Similar dependence on the MAPK pathway.Investigate the genetic background of your normal and cancer cell lines. Cells with RAS or BRAF mutations are often more sensitive to MEK inhibition. Consider using isogenic cell lines (parental and with a specific mutation) for clearer results.
Assay limitations.Use multiple, complementary assays to assess cell health, such as a metabolic assay (MTT, MTS) and a membrane integrity assay (e.g., LDH release or trypan blue exclusion).

Data Presentation

Table 1: Comparative IC50 Values of MEK Inhibitors in Cancer Cell Lines

MEK Inhibitor Cell Line Cancer Type IC50 (nM) Reference
MirdametinibTPC-1Papillary Thyroid Carcinoma11[1]
MirdametinibK2Papillary Thyroid Carcinoma6.3[1]
HL-085A375Melanoma0.41-6.2[5]
HL-085Colo205Colorectal Cancer0.1-7.8[5]
HL-085HT29Colorectal Cancer0.88-2.9[5]
CobimetinibMEK1 (biochemical)-0.9[5]
TunlametinibMEK (biochemical)-12.1

Table 2: Cytotoxicity of MEK Inhibitors in a Normal Cell Line

MEK Inhibitor Normal Cell Line Concentration Effect Reference
MirdametinibMRC-5 (human lung fibroblast)1 µMNo significant cytotoxicity[7]
TunlametinibMRC-5 (human lung fibroblast)Up to 10 µMMinimal inhibitory effect on proliferation

Note: Data on the cytotoxicity of Mirdametinib in a comprehensive panel of normal cell lines is limited. Researchers are strongly encouraged to perform their own dose-response studies in the specific normal cell lines used in their experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of Mirdametinib on both normal and cancer cell lines.

Materials:

  • 96-well plates

  • Mirdametinib stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Mirdametinib in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 nM to 10 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest Mirdametinib concentration) and a "no-treatment control" (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared Mirdametinib dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at 37°C (or overnight at room temperature in the dark).

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol assesses the on-target activity of Mirdametinib by measuring the phosphorylation of its downstream target, ERK1/2.

Materials:

  • 6-well plates

  • Mirdametinib

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Mirdametinib for the desired time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the gel.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing for Total ERK1/2:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Mandatory Visualizations

MEK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Mirdametinib Mirdametinib Mirdametinib->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Mirdametinib on MEK1/2.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Functional Assays a Seed Normal and Cancer Cell Lines b Treat with Mirdametinib (Concentration Gradient) a->b c Incubate (e.g., 72h) b->c d Cell Viability Assay (e.g., MTT) c->d e Determine IC50 and Non-Toxic Concentration d->e f Treat Cells with Selected Concentrations e->f g Incubate (Short-term, e.g., 1-24h) f->g h Cell Lysis and Protein Quantification g->h i Western Blot for p-ERK and Total ERK h->i j Confirm Pathway Inhibition i->j k Perform Functional Assays (e.g., Proliferation, Migration) j->k l Analyze Data and Draw Conclusions k->l

Caption: Experimental workflow for assessing and minimizing Mirdametinib toxicity.

References

Technical Support Center: Optimizing ML356 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time for ML356 treatment and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the thioesterase domain of fatty acid synthase (FASN-TE).[1] By inhibiting FASN-TE, this compound blocks the final step in the de novo synthesis of palmitate, a saturated fatty acid.[1] This disruption of fatty acid synthesis can induce apoptosis and alter cellular signaling in cancer cells that are highly dependent on de novo lipogenesis.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly between cell lines. While the biochemical IC50 for this compound against FASN-TE is 0.334 µM, the IC50 for the inhibition of palmitate synthesis in PC-3 cells is 20 µM.[1] This difference highlights the importance of empirical determination of the optimal concentration for your specific cell line and assay. A good starting point for a dose-response experiment would be to test a range of concentrations from 1 µM to 50 µM.

Q3: How do I determine the optimal incubation time for this compound treatment?

A3: The optimal incubation time for this compound is dependent on the cell type, the experimental endpoint being measured (e.g., cell viability, apoptosis, signaling pathway modulation), and the concentration of this compound used. A time-course experiment is the most effective method to determine the optimal incubation period. This typically involves treating cells with a fixed concentration of this compound and evaluating the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). For longer-term effects, incubation times of up to 7 or 10 days may be necessary in some experimental contexts.[2][3]

Q4: What are the known downstream signaling pathways affected by this compound?

A4: Inhibition of FASN by this compound can impact several key signaling pathways that are crucial for cancer cell proliferation and survival. These include:

  • PI3K/Akt/mTOR Pathway: FASN is a downstream target of this pathway, and its inhibition can lead to feedback mechanisms affecting mTORC1 activity.[4][5]

  • Src and FAK Signaling: Inhibition of FASN has been shown to decrease the phosphorylation of Src and Focal Adhesion Kinase (FAK), which are involved in cell adhesion, migration, and survival.[6]

  • Hedgehog-Gli1 Pathway: FASN inhibition can lead to the downregulation of the Hedgehog-Gli1 signaling pathway, which is implicated in cancer stem cell maintenance and tumor progression.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant effect of this compound observed at any time point. 1. Incubation time is too short: The biological effect being measured may require a longer duration to manifest.1. Extend the incubation time. Perform a time-course experiment with later time points (e.g., 96 and 120 hours).
2. This compound concentration is too low: The concentration used may not be sufficient to effectively inhibit FASN in your specific cell line.2. Perform a dose-response experiment with a higher concentration range of this compound.
3. Cell line is resistant to FASN inhibition: Some cell lines may have alternative mechanisms for fatty acid uptake or are less dependent on de novo synthesis.3. Consider using a different cell line or investigating the expression levels of FASN and other lipogenic enzymes.
High variability between replicate experiments. 1. Inconsistent cell seeding density: Variations in the initial number of cells per well can lead to inconsistent results.1. Ensure a homogenous cell suspension and use a cell counter for accurate seeding.
2. Pipetting errors: Inaccurate pipetting of this compound or assay reagents can introduce significant variability.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth.3. Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
Excessive cell death observed even at the earliest time points. 1. This compound concentration is too high: The concentration used may be causing acute toxicity.1. Reduce the concentration of this compound. Perform a dose-response experiment with a lower concentration range.
2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used.2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound in a Cell Viability Assay

This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using a resazurin-based assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Plate reader with fluorescence detection capabilities

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density for the duration of the experiment.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Prepare separate plates for each time point to be tested (e.g., 24, 48, 72, 96 hours).

  • Cell Viability Assessment:

    • At the end of each designated incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot cell viability versus this compound concentration for each incubation time to determine the IC50 value at each time point.

    • The optimal incubation time will be the time point that provides a robust and reproducible dose-dependent effect.

Protocol 2: Time-Course Analysis of this compound Effect on Protein Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of a target protein (e.g., Akt, Src) over time using Western blotting.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies (total and phosphorylated forms of the target protein, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with a predetermined effective concentration of this compound or a vehicle control.

    • Harvest the cells at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) by washing with ice-cold PBS and then adding lysis buffer.

  • Protein Extraction and Quantification:

    • Scrape the cells in lysis buffer and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the total target protein and the loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein, total protein, and loading control.

    • Normalize the phosphorylated protein signal to the total protein signal for each time point.

    • Plot the normalized phosphorylation level against time to determine the kinetics of this compound's effect on the signaling pathway.

Visualizations

FASN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FASN FASN mTORC1->FASN Promotes expression Palmitate Palmitate (Fatty Acid Synthesis) FASN->Palmitate Src Src FASN->Src Impacts Hedgehog Hedgehog Pathway FASN->Hedgehog Impacts Apoptosis Apoptosis FASN->Apoptosis Inhibition Induces This compound This compound This compound->FASN Inhibits Cell_Proliferation Cell Proliferation & Survival Palmitate->Cell_Proliferation Supports FAK FAK Src->FAK Phosphorylates Cell_Adhesion Cell Adhesion & Migration Src->Cell_Adhesion Paxillin Paxillin FAK->Paxillin Phosphorylates FAK->Cell_Adhesion Gli1 Gli1 Hedgehog->Gli1 Activates Gli1->Cell_Proliferation

Caption: Signaling pathways affected by FASN inhibition with this compound.

experimental_workflow start Start: Define Experimental Goal (e.g., IC50, Apoptosis, Signaling) seed_cells 1. Seed Cells in Appropriate Plate Format start->seed_cells dose_response 2. Dose-Response Experiment (Determine optimal this compound concentration) seed_cells->dose_response time_course 3. Time-Course Experiment (Treat with optimal concentration at various time points) dose_response->time_course assay 4. Perform Specific Assay (e.g., Viability, Apoptosis, Western Blot) time_course->assay data_analysis 5. Data Analysis (Normalize to controls, plot data) assay->data_analysis conclusion End: Determine Optimal Incubation Time data_analysis->conclusion

Caption: Workflow for optimizing this compound incubation time.

References

troubleshooting unexpected results in ML356 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with ML356, a selective inhibitor of the Fatty Acid Synthase (FAS) thioesterase (TE) domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the thioesterase domain of Fatty Acid Synthase (FAS-TE)[1][2]. FAS is the enzyme responsible for the de novo synthesis of fatty acids, primarily producing palmitate. This compound specifically inhibits the final step of this process, which is the cleavage of the newly synthesized fatty acid chain from the enzyme complex[2]. By blocking this step, this compound effectively halts the production of new fatty acids within the cell.

Q2: What are the expected cellular effects of this compound treatment?

A2: The primary and expected effect of this compound is the inhibition of de novo fatty acid synthesis. This can lead to a variety of downstream cellular consequences, particularly in cancer cells which are often highly dependent on FAS activity for proliferation and survival[3][4]. These effects can include:

  • Decreased cell proliferation and viability.

  • Induction of cell cycle arrest.

  • Induction of apoptosis (programmed cell death)[3].

  • Alterations in cellular lipid composition.

Q3: Why might I observe the activation of stress pathways like the Unfolded Protein Response (UPR) with this compound treatment?

A3: Inhibition of fatty acid synthesis can lead to cellular stress, particularly endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein and lipid synthesis. Disruption of lipid metabolism by this compound can lead to an imbalance in the ER, triggering the Unfolded Protein Response (UPR)[5][6][7]. The UPR is a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is too severe or prolonged. The PERK-eIF2α-ATF4 signaling axis is a key branch of the UPR that is often activated in response to FAS inhibition[5][7].

Q4: Is this compound selective for the FAS thioesterase domain?

A4: this compound has been characterized as a selective inhibitor of the FAS thioesterase domain. For instance, it has shown selectivity over its most closely related human homolog, ACOT4[2]. However, like any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting unexpected experimental results.

Troubleshooting Guide

Unexpected Result 1: No or low cytotoxicity/inhibition of proliferation observed.
Possible Cause Recommended Action
Compound Instability or Degradation Ensure proper storage of this compound (as per manufacturer's instructions). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Perform a stability assay if degradation is suspected.
Low Compound Potency in Your Cell Line The IC50 of this compound for inhibiting palmitate synthesis in PC-3 cells is 20 µM, while its IC50 for the isolated FAS-TE is 0.334 µM[1]. The effective concentration can vary significantly between cell lines. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your specific cell line.
Cell Line Insensitivity Some cell lines may be less dependent on de novo fatty acid synthesis and more reliant on scavenging exogenous lipids. Analyze the expression level of FAS in your cell line. Consider using a cell line known to be sensitive to FAS inhibition as a positive control.
Incorrect Assay Conditions Ensure that the assay duration is sufficient for this compound to exert its effect. For proliferation assays, this may be 24-72 hours. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Experimental Error Verify pipette calibration and ensure accurate dispensing of compound and reagents. Include appropriate vehicle (e.g., DMSO) controls.
Unexpected Result 2: Activation of ATF4 and other UPR markers at non-cytotoxic concentrations of this compound.
Possible Cause Recommended Action
Early Stress Response The Unfolded Protein Response (UPR) can be an initial adaptive response to cellular stress before the commitment to apoptosis[5]. Activation of the PERK-ATF4 pathway can occur at concentrations of FAS inhibitors that do not yet induce significant cell death[7].
Off-Target Effects Although this compound is selective, off-target effects could potentially contribute to cellular stress. Consider using another FAS inhibitor with a different chemical scaffold as a control to see if the same UPR activation is observed.
Cellular Context The threshold for UPR activation can vary between different cell types and their metabolic state.

Experimental Workflow for Investigating UPR Activation:

UPR_Investigation_Workflow start Unexpected UPR activation observed dose_response Perform this compound dose-response and time-course experiment start->dose_response western_blot Analyze UPR markers by Western Blot (p-PERK, ATF4, CHOP) dose_response->western_blot viability_assay Correlate UPR marker expression with cell viability (MTT/CellTox Green) dose_response->viability_assay western_blot->viability_assay control_compound Test a structurally different FAS inhibitor viability_assay->control_compound conclusion Determine if UPR activation is an on-target or off-target effect control_compound->conclusion

Caption: Workflow for investigating unexpected UPR activation.

Unexpected Result 3: Inconsistent results in de novo fatty acid synthesis assays.
Possible Cause Recommended Action
Suboptimal Labeling Conditions The choice of labeled substrate (e.g., [14C]-acetate, [13C]-glucose) and the labeling time are critical. Optimize the concentration and incubation time of the labeled substrate for your specific cell line to ensure sufficient incorporation into newly synthesized lipids.
Lipid Extraction Inefficiency Ensure complete extraction of total lipids from the cell lysate. The Bligh-Dyer method is a standard procedure for this[8].
High Background Signal Include appropriate controls, such as cells treated with the vehicle (DMSO) and unlabeled cells, to accurately determine the background signal.
Cellular Metabolic State The rate of fatty acid synthesis can be influenced by the cell culture conditions, including the presence of fatty acids in the serum. Consider using fatty acid-depleted serum for a period before and during the assay to maximize the de novo synthesis pathway.

Experimental Protocols

Protocol 1: De Novo Fatty Acid Synthesis Assay

This protocol is adapted from methods used to assess the impact of FAS inhibitors on lipid synthesis[8].

Materials:

  • Cells of interest

  • This compound

  • [14C]-acetate or another suitable labeled precursor

  • Cell lysis buffer

  • Chloroform

  • Methanol

  • PBS (Phosphate-Buffered Saline)

  • Scintillation counter and vials

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).

  • Add the labeled precursor (e.g., [14C]-acetate) to the cell culture medium and incubate for an optimized period (e.g., 4-8 hours).

  • Wash the cells with ice-cold PBS to remove unincorporated labeled precursor.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the protein concentration of the lysate for normalization.

  • Extract total lipids from the lysate using the Bligh-Dyer method (a mixture of chloroform, methanol, and water).

  • Separate the organic phase containing the lipids.

  • Allow the solvent in the organic phase to evaporate.

  • Resuspend the lipid extract in a scintillation cocktail.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration of the cell lysate.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol is a general guide for performing a CETSA to confirm the binding of this compound to FAS in a cellular context.

Materials:

  • Cells expressing Fatty Acid Synthase (FAS)

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibodies: anti-FAS primary antibody, HRP-conjugated secondary antibody

  • Western blot reagents and equipment

  • Thermocycler

Procedure:

  • Culture cells to 80-90% confluency.

  • Harvest and resuspend the cells in fresh culture medium.

  • Treat one aliquot of cells with this compound (at a concentration expected to engage the target) and another with an equivalent amount of DMSO for 1-2 hours at 37°C.

  • Aliquot the cell suspensions into PCR tubes for each temperature point.

  • Heat the tubes in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lyse the cells by adding ice-cold lysis buffer and incubating on ice.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each supernatant.

  • Analyze equal amounts of soluble protein by Western blot using an anti-FAS antibody.

  • Quantify the band intensities to determine the amount of soluble FAS at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Signaling Pathways and Logical Relationships

Fatty Acid Synthesis and the Unfolded Protein Response

Inhibition of Fatty Acid Synthase (FAS) by this compound disrupts lipid homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). One of the key UPR pathways initiated by ER stress is the PERK pathway.

FAS_UPR_Pathway This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS inhibits Palmitate Palmitate Synthesis FAS->Palmitate catalyzes ER_Stress ER Stress Palmitate->ER_Stress Disruption leads to PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 UPR_Genes UPR Target Gene Expression (e.g., CHOP) ATF4->UPR_Genes Apoptosis Apoptosis UPR_Genes->Apoptosis

Caption: this compound-induced FAS inhibition and UPR activation.

Troubleshooting Logic for Unexpected Cytotoxicity

When encountering unexpected levels of cell death in your this compound experiments, a logical troubleshooting process can help identify the root cause.

Cytotoxicity_Troubleshooting start Unexpected Cytotoxicity Observed check_concentration Verify this compound Concentration and Purity start->check_concentration check_protocol Review Experimental Protocol (seeding density, incubation time) start->check_protocol off_target Consider Off-Target Effects check_concentration->off_target check_protocol->off_target upr_apoptosis Investigate UPR-Mediated Apoptosis (Western blot for cleaved caspases, CHOP) off_target->upr_apoptosis positive_control Use a Known FAS-Sensitive Cell Line as a Positive Control upr_apoptosis->positive_control negative_control Use a FAS-Independent Cell Line as a Negative Control positive_control->negative_control conclusion Identify Source of Unexpected Cytotoxicity negative_control->conclusion

References

Validation & Comparative

A Comparative Guide to FASN Inhibitors: ML356 vs. Orlistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors: ML356 and the well-known drug Orlistat. The information presented is curated from experimental data to assist researchers in making informed decisions for their investigative pursuits in oncology and metabolic diseases.

Introduction to FASN Inhibition

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2][3] In many cancer types, FASN is overexpressed, correlating with poor prognosis and making it a compelling target for therapeutic intervention.[1][2][3][4] Inhibition of FASN can disrupt cancer cell metabolism, leading to apoptosis and reduced tumor growth.[3][4] This guide focuses on a comparative analysis of this compound, a potent and selective FASN inhibitor, and Orlistat, an FDA-approved drug for obesity that also exhibits FASN inhibitory activity.[5][6]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and Orlistat based on available experimental findings. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.

Parameter This compound Orlistat Reference
Target Domain Thioesterase (TE)Thioesterase (TE)[7]
Mechanism of Action ReversibleIrreversible[8][9]
IC50 (FASN-TE Domain) 0.334 µMNot explicitly quantified in the same manner due to its irreversible nature, but potent inhibition is observed.[7]
IC50 (Cellular Palmitate Synthesis) 20 µM (in PC-3 cells)Inhibition of ~75% at 30 µM (in PC-3 cells)[10]

Table 1: Comparison of Inhibitory Activity

Parameter This compound Orlistat Reference
Primary Therapeutic Area of Research CancerObesity, with secondary investigation in cancer[5][6][11]
Selectivity Selective for FASN over other human thioesterases.Primarily a lipase inhibitor; also inhibits other hydrolases like carboxylesterase 2 (CES2).[12]
Known Off-Target Effects Not extensively documented in publicly available literature.Inhibition of gastric and pancreatic lipases, leading to gastrointestinal side effects. Potential for drug-drug interactions by inhibiting other hydrolases.[12]

Table 2: Comparative Profile of this compound and Orlistat

Experimental Protocols

FASN Thioesterase (TE) Domain Inhibition Assay

This enzymatic assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the FASN TE domain.

Materials:

  • Purified recombinant FASN-TE domain

  • Substrate: 4-methylumbelliferyl heptanoate

  • Assay Buffer: 200 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Brij-35

  • Test compounds (this compound or Orlistat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 96-well plate, add the assay buffer.

  • Add a small volume (e.g., 1 µL) of the diluted test compounds to the respective wells. Include a DMSO-only control.

  • Add the purified FASN-TE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, 4-methylumbelliferyl heptanoate, to all wells.

  • Immediately measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) over time using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[13]

Cellular Palmitate Synthesis Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the de novo synthesis of palmitate in whole cells.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Cell culture medium and supplements

  • Radiolabeled precursor: [1-14C]-acetic acid or [1,2-13C2]-acetate

  • Test compounds (this compound or Orlistat) dissolved in DMSO

  • Scintillation vials and scintillation fluid (for radiolabeled acetate) or equipment for mass spectrometry (for stable isotope-labeled acetate)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

  • Add the labeled acetate to the cell culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Wash the cells with cold PBS to remove unincorporated labeled acetate.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Quantify the amount of labeled palmitate using either liquid scintillation counting for 14C or mass spectrometry for 13C.

  • Normalize the amount of labeled palmitate to the total protein content in each sample.

  • Calculate the percentage of inhibition of palmitate synthesis for each compound concentration relative to the vehicle control and determine the IC50 value.[9][14][15]

Signaling Pathways and Experimental Workflows

FASN Signaling in Cancer

In cancer cells, FASN is a central player in a complex network of signaling pathways that promote cell growth, proliferation, and survival. Its expression and activity are often upregulated by oncogenic signals. The inhibition of FASN can disrupt these pathways, leading to anti-tumor effects.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Lipogenesis cluster_downstream Downstream Effects cluster_inhibitors FASN Inhibitors Growth_Factors Growth Factors (e.g., EGF, IGF-1) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR activates MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK activates Steroid_Hormones Steroid Hormones (e.g., Estrogen) Steroid_Hormones->PI3K_Akt_mTOR activates FASN_Enzyme Fatty Acid Synthase (FASN) PI3K_Akt_mTOR->FASN_Enzyme upregulates expression & activity MAPK_ERK->FASN_Enzyme upregulates expression Palmitate Palmitate FASN_Enzyme->Palmitate synthesizes Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN_Enzyme Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN_Enzyme Membrane_Synthesis Membrane Synthesis & Lipid Raft Formation Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation (e.g., Wnt, Ras) Palmitate->Protein_Palmitoylation Signaling_Molecules Signaling Molecules Palmitate->Signaling_Molecules Cell_Proliferation Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation Protein_Palmitoylation->Cell_Proliferation Signaling_Molecules->Cell_Proliferation This compound This compound This compound->FASN_Enzyme inhibits (reversible) Orlistat Orlistat Orlistat->FASN_Enzyme inhibits (irreversible)

Caption: FASN signaling pathway in cancer.

Experimental Workflow for Comparing FASN Inhibitors

The following diagram outlines a typical experimental workflow for the head-to-head comparison of FASN inhibitors like this compound and Orlistat.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Analysis & Comparison Enzymatic_Assay FASN-TE Domain Inhibition Assay (IC50 Determination) Data_Analysis Statistical Analysis & Comparison of Efficacy, Potency, and Selectivity Enzymatic_Assay->Data_Analysis Cellular_Assay Cellular Palmitate Synthesis Assay (IC50 Determination) Cellular_Assay->Data_Analysis Viability_Assay Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V) Viability_Assay->Data_Analysis Selectivity_Profiling Selectivity Profiling (against other hydrolases) Selectivity_Profiling->Data_Analysis Xenograft_Model Tumor Xenograft Mouse Model Treatment Treatment with This compound or Orlistat Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Biomarker_Analysis Biomarker Analysis (e.g., FASN expression, Ki-67, TUNEL) Tumor_Measurement->Biomarker_Analysis Biomarker_Analysis->Data_Analysis

Caption: Workflow for comparing FASN inhibitors.

Conclusion

Both this compound and Orlistat are valuable tools for studying the role of FASN in various diseases. This compound presents as a more selective and potent tool for specifically investigating the consequences of FASN thioesterase domain inhibition in a research setting. Orlistat, while being a less specific FASN inhibitor with known off-target effects on lipases, offers the advantage of being a clinically approved drug, which can be repurposed for cancer studies. The choice between these inhibitors will ultimately depend on the specific research question, the need for selectivity, and the experimental model being used. Further head-to-head studies under identical conditions are warranted to provide a more definitive comparative assessment of their efficacy and potential as anti-cancer agents.

References

A Comparative Guide to FASN Inhibitors: ML356 vs. GSK2194069

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, ML356 and GSK2194069. FASN is a critical enzyme in de novo fatty acid synthesis and a key therapeutic target in oncology and metabolic diseases. This document summarizes their mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows.

At a Glance: this compound vs. GSK2194069

FeatureThis compoundGSK2194069
Target Domain Thioesterase (TE)β-Ketoacyl Reductase (KR)
Mechanism Inhibits the final step of palmitate release from the FASN complex.Inhibits the reduction of the growing fatty acid chain.
Potency Potent inhibitor of the isolated TE domain.Highly potent inhibitor of the overall FASN reaction and the KR domain.

Quantitative Performance Data

The following tables summarize the inhibitory activities of this compound and GSK2194069 from biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity

InhibitorTargetAssay TypeIC50 / KiSubstratesNotes
This compound FASN Thioesterase (TE) DomainBiochemicalIC50: 0.334 µM[1]-Selective inhibitor of the FAS-TE domain[2].
GSK2194069 Overall hFAS ReactionBiochemical (CoA release)IC50: 7.7 ± 4.1 nM[3]Acetyl-CoA, Malonyl-CoA, NADPH
FASN β-Ketoacyl Reductase (KR) DomainBiochemicalIC50: 7.7 nM[3]Acetoacetyl-CoA, NADPH
FASN β-Ketoacyl Reductase (KR) DomainBiochemicalIC50: 4.8 nM[4]Acetoacetyl-CoA
FASN β-Ketoacyl Reductase (KR) DomainBiochemicalKi: 5.6 nM[4]NADPH

Table 2: Cellular Activity and Cytotoxicity

InhibitorCell LineCancer TypeParameterValueNotes
This compound PC-3Prostate CancerPalmitate Synthesis InhibitionIC50: 20 µM[1]Blocks de novo palmitate synthesis.
GSK2194069 A549Non-Small Cell Lung CancerPhosphatidylcholine Level DecreaseEC50: 15.5 ± 9 nM[4]Correlates with decreased palmitate synthesis.
KATO-III, MKN45, SNU-1Gastric CancerFatty Acid Synthesis Inhibition>70% inhibition at 100 nM[4]
LNCaPProstate CancerGrowth InhibitionHigher efficacy than in FASN-negative PC3 cells[4]
LNCaP-LN3Prostate CancerCell ViabilitySignificant reduction at 50 µM[5]

Mechanism of Action and Signaling Pathways

This compound and GSK2194069 target different catalytic domains of the FASN enzyme, leading to the inhibition of fatty acid synthesis through distinct mechanisms.

GSK2194069 acts on the β-ketoacyl reductase (KR) domain, preventing the reduction of the β-ketoacyl-ACP intermediate to β-hydroxyacyl-ACP. This effectively halts the elongation cycle of fatty acid synthesis. Inhibition of FASN by GSK2194069 has been shown to impact key signaling pathways involved in cancer cell growth and proliferation, such as the PI3K/Akt/mTOR pathway[6][7].

This compound targets the thioesterase (TE) domain, which is responsible for the final step of fatty acid synthesis: the hydrolytic release of the newly synthesized palmitate chain from the acyl carrier protein (ACP). Inhibition of the TE domain leads to an accumulation of palmitoyl-ACP, which can have downstream effects on cellular metabolism and signaling[2]. While specific studies on this compound's impact on the PI3K/Akt pathway are less direct, general FASN inhibition is known to affect this and other oncogenic signaling pathways[8][9].

FASN_Inhibition_Pathways Differential Inhibition of FASN and Downstream Signaling cluster_FASN Fatty Acid Synthase (FASN) Cycle Acetyl-CoA Acetyl-CoA KR KR Acetyl-CoA->KR Acyl-ACP DH DH KR->DH β-hydroxyacyl-ACP ER ER DH->ER enoyl-ACP ER->KR Elongated Acyl-ACP TE TE ER->TE Palmitoyl-ACP Palmitate Palmitate TE->Palmitate Release PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Palmitate->PI3K_Akt_mTOR Activates GSK2194069 GSK2194069 GSK2194069->PI3K_Akt_mTOR Downregulates This compound This compound This compound->TE Inhibits Release This compound->PI3K_Akt_mTOR Downregulates (inferred) Cell_Growth Cell Growth & Proliferation PI3K_Akt_mTOR->Cell_Growth Promotes Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits

Caption: Differential inhibition of FASN domains by GSK2194069 and this compound and the resulting impact on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

FASN Thioesterase (TE) Domain Inhibition Assay (Adapted for this compound)

This protocol is based on a fluorometric assay using a substrate that releases a fluorescent product upon cleavage by the FASN-TE domain[10].

Materials:

  • Purified recombinant FASN-TE domain

  • This compound (or other test inhibitor) dissolved in DMSO

  • Assay Buffer: 200 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Brij-35

  • Substrate: 4-methylumbelliferyl heptanoate

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 1 µL of each this compound dilution to wells containing 155 µL of the FASN-TE enzyme solution in Assay Buffer. Include a DMSO-only control.

  • Incubate the plate for 30 minutes at room temperature.

  • Prepare the substrate solution in water with 10% DMSO.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode at 37°C for a desired period (e.g., 60 minutes), taking readings every minute.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

FASN β-Ketoacyl Reductase (KR) Domain Inhibition Assay (Adapted for GSK2194069)

This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the KR-catalyzed reduction[11].

Materials:

  • Purified recombinant FASN enzyme or KR domain

  • GSK2194069 (or other test inhibitor) dissolved in DMSO

  • Assay Buffer: 100 mM potassium phosphate, pH 6.6, 2 mM EDTA

  • Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH

  • 96-well UV-transparent plates

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of GSK2194069 in DMSO.

  • In a 96-well plate, add the Assay Buffer, Acetyl-CoA, and Malonyl-CoA.

  • Add the GSK2194069 dilutions to the appropriate wells. Include a DMSO-only control.

  • Add the FASN enzyme to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding NADPH to all wells.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-30 minutes.

  • The rate of NADPH consumption is proportional to the FASN KR activity. Calculate the percent inhibition for each concentration of GSK2194069 and determine the IC50 value.

Experimental_Workflow General Workflow for FASN Inhibition Assays Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor Dilutions Plate_Setup Add Reagents and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Initiate_Reaction Add Final Reagent (Substrate or NADPH) Pre_incubation->Initiate_Reaction Data_Acquisition Measure Signal (Fluorescence or Absorbance) in Kinetic Mode Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Reaction Rates and % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A generalized workflow for conducting in vitro FASN inhibition assays.

Conclusion

Both this compound and GSK2194069 are valuable tools for studying the role of FASN in various diseases. GSK2194069 demonstrates high potency in both biochemical and cellular assays, targeting the KR domain of FASN. Its effects on cancer cell signaling are also relatively well-characterized. This compound is a selective inhibitor of the FASN-TE domain and serves as a useful probe for investigating the consequences of inhibiting the final step of fatty acid synthesis. The choice between these inhibitors will depend on the specific research question, the desired mechanism of action to be studied, and the cellular context of the experiment. This guide provides the foundational data and protocols to aid in the selection and application of these important research compounds.

References

A Comparative Guide to the Selectivity of ML356 for Fatty Acid Synthase (FASN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fatty acid synthase (FASN) inhibitor ML356 with other commonly used FASN inhibitors. The focus of this comparison is the selectivity of these compounds, supported by experimental data and detailed methodologies for key validation assays.

Introduction to FASN and the Importance of Selective Inhibition

Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. It is a multi-domain enzyme responsible for the conversion of acetyl-CoA and malonyl-CoA into palmitate.[1] In many types of cancer, FASN is overexpressed and has been linked to poor prognosis, making it an attractive target for therapeutic intervention.[2] However, the development of FASN inhibitors has been challenging due to issues with selectivity, which can lead to off-target effects and toxicity.[3] Therefore, the validation of an inhibitor's selectivity is a crucial step in its development as a research tool and potential therapeutic agent.

This compound is a potent and selective inhibitor of the thioesterase (TE) domain of FASN. This guide will compare the selectivity and potency of this compound with other FASN inhibitors, including TVB-2640, Fasnall, GSK2194069, Orlistat, Cerulenin, and C75.

Quantitative Comparison of FASN Inhibitors

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other FASN inhibitors against FASN. Lower IC50 values indicate higher potency.

InhibitorTarget DomainIC50 (FASN)OrganismNotes
This compound Thioesterase (TE)0.334 µMHumanSelective over other human thioesterases, including ACOT4.
TVB-3166 Not Specified0.042 µMHumanOrally-available, reversible, and selective inhibitor.[4]
Fasnall Not Specified3.71 µMHumanPotently blocks acetate and glucose incorporation into lipids in cells (IC50 = 147 and 213 nM, respectively).[3]
GSK2194069 β-ketoacyl reductase (KR)0.0604 µMHumanSelective inhibitor of the KR domain.[5]
Orlistat Thioesterase (TE)Ki = 0.28 µMHumanAlso a potent inhibitor of pancreatic lipase.[6]
Cerulenin Ketoacyl Synthase (KS)IC50 = 5.55 µg/mLHumanIrreversibly binds to the KS domain; also inhibits HMG-CoA synthetase.[7][8]
C75 Ketoacyl Synthase (KS)IC50 = 15.53 µM - 35 µMHumanA synthetic mimic of cerulenin.[9][10]

Experimental Protocols for Selectivity Validation

The validation of a FASN inhibitor's selectivity involves a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.

FASN Enzymatic Activity Assay (NADPH Oxidation Method)

This assay measures FASN activity by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[8]

Materials:

  • Purified FASN enzyme or cell lysate containing FASN

  • Potassium phosphate buffer (pH 6.6-7.0)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • 96-well UV-transparent plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Lysate Preparation (if using cell lysate):

    • Prepare cell or tissue lysates using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the FASN enzyme.

    • Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA protein assay.[11]

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, malonyl-CoA, and NADPH.

    • Add the test inhibitor at various concentrations or a vehicle control.

  • Pre-incubation:

    • Pre-incubate the reaction mixture with the inhibitor for 10-30 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the purified FASN or cell lysate to the reaction mixture.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

    • Determine the percent inhibition by comparing the rates in the presence of the inhibitor to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[12]

Materials:

  • Cell line expressing FASN (e.g., K562)

  • Cell culture medium and reagents

  • Test inhibitor and vehicle control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 384-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE, PVDF membrane, primary anti-FASN antibody, HRP-conjugated secondary antibody, ECL substrate, imaging system)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Resuspend cells in fresh medium and treat with the test inhibitor or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[12][13]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.[12]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[12]

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform Western blotting using an anti-FASN antibody to detect the amount of soluble FASN at each temperature.

  • Data Analysis:

    • Quantify the band intensities from the Western blot at each temperature point.

    • Plot the relative amount of soluble FASN against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Proteome-Wide Off-Target Profiling

This approach uses mass spectrometry-based proteomics to identify the direct and indirect targets of an inhibitor across the entire proteome.

Methodology (General Workflow):

  • Experimental Design:

    • Utilize techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or affinity chromatography.[14][15]

  • Sample Preparation:

    • For SILAC, culture two cell populations in media containing either "light" or "heavy" isotopes of essential amino acids. Treat one population with the inhibitor and the other with a vehicle.

    • For affinity chromatography, immobilize the inhibitor on a resin and incubate with cell lysate.

  • Protein Digestion and Mass Spectrometry:

    • Lyse the cells, combine the lysates (for SILAC), and digest the proteins into peptides.[14]

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis:

    • Identify and quantify the proteins that show a significant change in abundance or binding in the presence of the inhibitor. These are potential off-targets.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the FASN signaling pathway and the experimental workflows for selectivity validation.

FASN_Signaling_Pathway GF Growth Factors (e.g., EGF, HER2) RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_node FASN SREBP1c->FASN_node Upregulates Expression Palmitate Palmitate FASN_node->Palmitate Synthesizes Lipid_Rafts Lipid Rafts Palmitate->Lipid_Rafts Signaling Pro-survival Signaling Lipid_Rafts->Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Beta_Catenin β-Catenin Frizzled->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Gene Expression (e.g., c-Myc) TCF_LEF->Gene_Expression

Caption: FASN Signaling Pathway.

Selectivity_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzymatic_Assay FASN Enzymatic Assay (NADPH Oxidation) IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Off_Target_Enzyme_Assay Off-Target Enzyme Assays (e.g., ACOT4) Off_Target_Enzyme_Assay->IC50_Determination CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target Engagement Confirmation CETSA->Target_Engagement Proteomics Proteome-Wide Off-Target Profiling Off_Target_ID Off-Target Identification Proteomics->Off_Target_ID Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Enzymatic_Assay Inhibitor->Off_Target_Enzyme_Assay Inhibitor->CETSA Inhibitor->Proteomics

Caption: Experimental Workflow for FASN Inhibitor Selectivity Validation.

Conclusion

This compound is a potent inhibitor of the FASN thioesterase domain with demonstrated selectivity over other human thioesterases. When compared to other FASN inhibitors, its potency is within a relevant range for a valuable research tool. The experimental protocols provided in this guide offer a framework for the rigorous validation of the selectivity of this compound and other FASN inhibitors. A thorough understanding of an inhibitor's selectivity profile, obtained through a combination of biochemical and cellular assays, is essential for the accurate interpretation of experimental results and for advancing the development of novel therapeutics targeting FASN.

References

A Comparative Analysis of FASN Inhibitors: ML356 vs. TVB-3166

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer metabolism research, Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target. This enzyme is overexpressed in numerous cancers, playing a pivotal role in providing the lipid building blocks necessary for rapid cell proliferation and survival. Consequently, the development of FASN inhibitors is an area of intense investigation. This guide provides a detailed comparative analysis of two prominent FASN inhibitors, ML356 and TVB-3166, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and TVB-3166

This compound is a small molecule inhibitor that selectively targets the thioesterase (TE) domain of FASN. The TE domain is responsible for the final step of fatty acid synthesis, releasing the newly synthesized palmitate chain. Inhibition of this domain leads to a buildup of fatty acyl chains covalently attached to the enzyme, ultimately causing feedback inhibition and cellular stress. This compound is noted for its good membrane permeability and stability in both human and mouse plasma.[1]

TVB-3166 is a potent, selective, and reversible inhibitor of the keto-reductase (KR) domain of FASN.[2] The KR domain is essential for one of the reductive steps in the fatty acid elongation cycle. By inhibiting this domain, TVB-3166 effectively halts the synthesis of palmitate.[2] It is an orally available compound that has demonstrated anti-tumor activity in a variety of preclinical models.[2][3]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and TVB-3166, providing a basis for their comparative assessment.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundTVB-3166
Target Domain Thioesterase (TE)Keto-reductase (KR)
Biochemical IC50 0.334 µM (FAS-TE)[1]0.042 µM (FASN)[2][4]
Cellular Palmitate Synthesis IC50 20 µM (PC-3 cells)[1]0.060 - 0.081 µM (HeLa, CALU-6 cells)[2][4]

Table 2: In Vitro Cell Viability

Cell LineCancer TypeThis compound IC50TVB-3166 IC50
PC-3Prostate CancerData not availableData not available
CALU-6Non-small cell lung cancerData not available0.10 µM[4]
VariousPanel of 90 cancer cell linesData not availableDose-dependent cell death observed[2]

Table 3: Physicochemical and Pharmacokinetic Properties

ParameterThis compoundTVB-3166
Solubility Data not availableImproved solubility over earlier benzimidazole-based inhibitors[2]
Permeability Good membrane permeability[1]Data not available
Plasma Stability Good stability in human and mouse plasma[1]Orally bioavailable[2]
In Vivo Efficacy Data not available from searchesInhibits xenograft tumor growth (30-100 mg/kg/day, oral)[5]
Pharmacokinetics (Mouse) Data not available from searchesPlasma concentration at 6h post-dose (100 mg/kg): 7 µM[4]

Mechanism of Action and Signaling Pathways

Both this compound and TVB-3166 ultimately inhibit the production of palmitate, the primary product of FASN. This depletion of endogenous fatty acids has profound effects on cancer cells, leading to apoptosis and the inhibition of critical signaling pathways.

TVB-3166 has been shown to disrupt lipid raft architecture and inhibit key oncogenic signaling pathways, including the PI3K-Akt-mTOR and β-catenin pathways .[2][3] Inhibition of FASN by TVB-3166 leads to decreased phosphorylation of Akt and the downstream effector S6 ribosomal protein, indicating a blockade of this pro-survival pathway.[2]

FASN_Inhibition_Pathway cluster_effects Cellular Effects FASN Fatty Acid Synthase (FASN) Palmitate Palmitate FASN->Palmitate PI3K PI3K/Akt/mTOR Pathway Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Lipid_Rafts Lipid Raft Integrity Palmitate->Lipid_Rafts Lipid_Rafts->PI3K Beta_Catenin β-catenin Pathway Lipid_Rafts->Beta_Catenin PI3K->Proliferation Beta_Catenin->Proliferation This compound This compound This compound->FASN Inhibits Thioesterase Domain TVB3166 TVB-3166 TVB3166->FASN Inhibits Keto-reductase Domain Inhibition_Label Inhibition of FASN leads to:

Figure 1. Simplified signaling pathway affected by FASN inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in the analysis of this compound and TVB-3166.

FASN Inhibition Assays
  • Thioesterase (TE) Domain Activity Assay (for this compound): A common method involves using a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate. The TE domain of purified FASN cleaves the substrate, releasing the fluorescent 4-methylumbelliferone, which can be measured over time. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50.

  • Keto-reductase (KR) Domain Activity Assay (for TVB-3166): The activity of the KR domain is typically measured by monitoring the oxidation of NADPH to NADP+ at 340 nm in the presence of a substrate like acetoacetyl-CoA. The reaction is carried out with purified FASN and different concentrations of the inhibitor to calculate the IC50.

Cellular Palmitate Synthesis Assay

This assay measures the de novo synthesis of palmitate in cells. A common protocol is as follows:

  • Cells are cultured in the presence of a stable isotope-labeled precursor, such as 13C-acetate, for a defined period (e.g., 18 hours).[2]

  • Cells are treated with various concentrations of the FASN inhibitor during the labeling period.

  • Lipids are extracted from the cells.

  • The amount of 13C-labeled palmitate is quantified using mass spectrometry.

  • The IC50 for the inhibition of palmitate synthesis is calculated from the dose-response curve.

Palmitate_Synthesis_Workflow Start Start: Cancer Cell Culture Treatment Treat with FASN Inhibitor (this compound or TVB-3166) Start->Treatment Labeling Add 13C-Acetate (18 hours) Treatment->Labeling Extraction Lipid Extraction Labeling->Extraction Analysis Mass Spectrometry (Quantify 13C-Palmitate) Extraction->Analysis End Calculate IC50 Analysis->End

Figure 2. Workflow for the cellular palmitate synthesis assay.

Cell Viability Assay

Cell viability is commonly assessed using assays like the MTT or CellTiter-Glo assay.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with a range of concentrations of the FASN inhibitor for a specified duration (e.g., 72 hours or 7 days).[2]

  • For an MTT assay, MTT reagent is added, and after incubation, the formazan product is solubilized and absorbance is read. For a CellTiter-Glo assay, the reagent is added to measure ATP levels as an indicator of cell viability via luminescence.

  • The IC50 value is determined from the resulting dose-response curve.

Western Blot Analysis for Signaling Pathways

To assess the impact on signaling pathways like PI3K/Akt/mTOR:

  • Cells are treated with the FASN inhibitor for a specified time (e.g., 96 hours).[2]

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-S6, S6).

  • After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Human cancer cells are implanted subcutaneously into immunodeficient mice.

  • Once tumors reach a certain volume, mice are randomized into treatment and control groups.

  • The treatment group receives the FASN inhibitor (e.g., TVB-3166 via oral gavage) daily.[5]

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and can be used for further analysis.

Conclusion

Both this compound and TVB-3166 are valuable tools for studying the role of FASN in cancer. TVB-3166 appears to be a more potent inhibitor of FASN, with significantly lower biochemical and cellular IC50 values. It also has a more extensive body of published in vivo data demonstrating its anti-tumor efficacy. This compound, while less potent, offers the advantage of targeting a different domain of FASN and has favorable reported physicochemical properties.

The choice between these two inhibitors will depend on the specific research question. For studies requiring a highly potent, orally bioavailable FASN inhibitor with demonstrated in vivo activity, TVB-3166 is a strong candidate. This compound may be more suitable for studies focused on the specific role of the thioesterase domain or for initial in vitro screens where its permeability and stability are advantageous. Further head-to-head studies in a broad range of cancer models are needed to fully delineate the comparative therapeutic potential of these two FASN inhibitors.

References

Confirming On-Target Effects of ML356 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the on-target cellular effects of ML356, a potent and selective inhibitor of the thioesterase (TE) domain of fatty acid synthase (FAS). The performance of this compound is compared with other known FAS inhibitors, supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound and Fatty Acid Synthase (FAS)

This compound is a small molecule inhibitor targeting the thioesterase domain of fatty acid synthase (FAS-TE) with a reported IC50 of 0.334 μM.[1][2] FAS is a key enzyme in the de novo biosynthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[3] By inhibiting the TE domain, this compound prevents the release of newly synthesized palmitate from the FAS enzyme complex, thereby disrupting the entire fatty acid synthesis pathway.[2] This guide outlines essential experiments to validate the on-target activity of this compound in a cellular context and compares its efficacy with other FAS inhibitors such as C75, Orlistat, and TVB-3166.

Comparative Analysis of FAS Inhibitors

The following table summarizes the key characteristics and reported potencies of this compound and alternative FAS inhibitors.

CompoundTarget DomainBiochemical IC50 (FAS-TE)Cellular Palmitate Synthesis IC50Key Features
This compound Thioesterase (TE)0.334 µM[1][2]20 µM (PC-3 cells)[1]Potent and selective FAS-TE inhibitor.
C75 Ketoacyl Synthase (KS)Not applicable (targets different domain)Varies by cell lineCommonly used tool compound for FAS inhibition.[4][5]
Orlistat Thioesterase (TE)Not specified in provided resultsVaries by cell lineFDA-approved lipase inhibitor, also inhibits FAS-TE.[5][6]
TVB-3166 Not specified0.042 µM (FASN catalytic activity)[7]0.060 µM (HeLa cells)[7]Orally-available, reversible, and selective FASN inhibitor.[7][8][9]

Key Experiments for On-Target Validation

To confirm that the observed cellular effects of this compound are a direct result of its interaction with FAS-TE, a series of biochemical and cellular assays should be performed.

Biochemical Assay: In Vitro FAS-TE Inhibition

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the isolated FAS-TE domain.

Experimental Protocol:

  • Protein Expression and Purification: Express and purify the recombinant human FAS-TE domain.

  • Substrate Preparation: Prepare a solution of a suitable thioester substrate (e.g., p-nitrophenyl acetate or a fluorescently labeled fatty acyl-CoA).

  • Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors in an appropriate buffer.

  • Enzyme Reaction: In a 96-well plate, combine the purified FAS-TE enzyme, the substrate, and the inhibitor at various concentrations.

  • Signal Detection: Measure the product formation over time using a spectrophotometer or fluorometer, depending on the substrate used.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Cellular Assay: Inhibition of De Novo Palmitate Synthesis

This assay confirms that this compound can penetrate the cell membrane and inhibit the fatty acid synthesis pathway in a cellular environment.

Experimental Protocol:

  • Cell Culture: Plate cancer cells known to have high FAS expression (e.g., PC-3, HeLa) in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or control inhibitors for a defined period (e.g., 18 hours).

  • Metabolic Labeling: Add a labeled precursor for fatty acid synthesis, such as [1,2-¹³C₂]-acetate, to the culture medium.

  • Cell Lysis and Saponification: After the incubation period, wash the cells, lyse them, and saponify the lipids to release the fatty acids.

  • LC-MS Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of newly synthesized ¹³C-labeled palmitate.[7]

  • Data Analysis: Normalize the amount of labeled palmitate to the total protein concentration and plot the inhibition of palmitate synthesis against the inhibitor concentration to determine the cellular IC50 value.

Off-Target Effect Analysis: Kinase Panel Screening

To ensure the cellular effects are specific to FAS inhibition, it is crucial to assess the activity of this compound against a panel of other cellular targets, such as kinases, which are common off-targets for small molecule inhibitors.

Experimental Protocol:

  • Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Promega's NanoBRET® TE K192 Kinase Selectivity System).

  • Assay Principle: These services typically employ in-cell target engagement assays or biochemical assays to measure the binding or inhibitory activity of the compound against a large panel of kinases.

  • Data Interpretation: Analyze the results to identify any significant off-target kinase interactions. A highly selective compound will show potent inhibition of the intended target with minimal activity against other kinases in the panel.

Visualizing the Mechanisms

Fatty Acid Synthesis Pathway and this compound Inhibition

FAS_Pathway AcetylCoA Acetyl-CoA FAS_Complex Fatty Acid Synthase (FAS) Multienzyme Complex AcetylCoA->FAS_Complex MalonylCoA Malonyl-CoA MalonylCoA->FAS_Complex Elongation Elongation Cycles (KS, KR, DH, ER domains) FAS_Complex->Elongation Condensation Palmitoyl_ACP Palmitoyl-ACP Elongation->Palmitoyl_ACP 7 cycles FAS_TE Thioesterase (TE) Domain Palmitoyl_ACP->FAS_TE Palmitate Palmitate FAS_TE->Palmitate Hydrolysis This compound This compound This compound->FAS_TE Inhibition

Caption: Fatty acid synthesis pathway and the inhibitory action of this compound on the Thioesterase (TE) domain.

Experimental Workflow for On-Target Validation

Workflow start Start: Hypothesis This compound inhibits FAS-TE biochem_assay Biochemical Assay: In Vitro FAS-TE Inhibition start->biochem_assay cell_assay Cellular Assay: Palmitate Synthesis Inhibition start->cell_assay off_target_assay Off-Target Assay: Kinase Panel Screen start->off_target_assay data_analysis Data Analysis: Determine IC50 values Assess selectivity biochem_assay->data_analysis cell_assay->data_analysis off_target_assay->data_analysis conclusion Conclusion: Confirm On-Target Cellular Effects of this compound data_analysis->conclusion

Caption: Workflow for confirming the on-target cellular effects of this compound.

Logical Framework for Target Validation

Logic cluster_0 Hypothesis cluster_1 Direct Target Engagement cluster_2 Cellular Target Engagement cluster_3 Target Specificity cluster_4 Conclusion A This compound is a small molecule inhibitor B This compound inhibits purified FAS-TE enzyme activity A->B Biochemical Confirmation C This compound inhibits de novo palmitate synthesis in cells B->C Cellular Confirmation E The cellular effects of this compound are due to on-target inhibition of FAS-TE C->E D This compound shows minimal activity against a panel of off-targets (e.g., kinases) D->E Specificity Confirmation

Caption: Logical relationship of experiments for validating the on-target effects of this compound.

References

Assessing the Advantages of Novel Lipoxygenase Inhibitors ML355 and ML351 Over Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Notice: The specific metabolic inhibitor "ML356" was not found in available literature. Based on common nomenclature, this guide will focus on two closely related and well-documented compounds: ML355 , a potent inhibitor of 12-lipoxygenase (12-LOX), and ML351 , a selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). This guide provides a comparative analysis of these compounds against other known lipoxygenase inhibitors.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting lipoxygenase pathways. Here, we present a detailed comparison of ML355 and ML351 with other relevant metabolic inhibitors, supported by experimental data and detailed protocols.

Introduction to Lipoxygenase Inhibition

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators.[1] These mediators are implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and cardiovascular disease.[2][3] Specifically, 12-LOX and 15-LOX-1 have emerged as significant therapeutic targets.[4][5] The development of potent and selective inhibitors for these enzymes, such as ML355 and ML351, represents a promising avenue for therapeutic intervention.[6][7]

Comparative Analysis of 12-LOX Inhibitors: ML355

ML355 is a potent and selective inhibitor of human 12-Lipoxygenase.[8] Its primary advantages lie in its high selectivity over other lipoxygenases and cyclooxygenases, as well as its favorable pharmacokinetic properties.[6]

Table 1: Quantitative Comparison of 12-LOX Inhibitors

InhibitorTargetIC50 (µM)SelectivityKey Advantages
ML355 12-LOX 0.34 [9]>50-fold vs. 15-LOX-1, 15-LOX-2, 5-LOX; >100-fold vs. COX-1/2 [10]High potency and selectivity, favorable ADME properties, demonstrated activity in cell-based models of thrombosis and diabetes.[6][11]
Baicalein12-LOX, 15-LOX-1~7 (15/12 ratio = 7)[12]Non-selective, also inhibits 15-LOX-1.Natural product, readily available.
CDC12-LOX-General LOX inhibitor.[13]Commercially available.

Comparative Analysis of 15-LOX-1 Inhibitors: ML351

ML351 is a potent and highly selective inhibitor of human 15-lipoxygenase-1. Its significant advantage is its demonstrated in vivo activity in preclinical models, particularly in the context of neuroprotection.[7]

Table 2: Quantitative Comparison of 15-LOX-1 Inhibitors

InhibitorTargetIC50 (µM)SelectivityKey Advantages
ML351 15-LOX-1 0.2 [14]>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1/2 [7]High potency and selectivity, demonstrated neuroprotective effects in vivo, favorable ADME properties for CNS penetration.[7][15]
PD14617615-LOX0.54[16]No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2.[17][18]Well-characterized, commercially available, lacks non-specific antioxidant properties.[19]
Nordihydroguaiaretic Acid (NDGA)Non-selective LOX-Non-selective.[13]Broad-spectrum LOX inhibition, useful as a control.
BLX3887 / BLX76915-LOX-1--Effective inhibitors in eosinophils.[20][21]

Signaling Pathways

The following diagrams illustrate the signaling pathways involving 12-LOX and 15-LOX-1 and the points of inhibition by ML355 and ML351.

12_LOX_Signaling_Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HPETE12 12(S)-HPETE LOX12->HPETE12 HETE12 12(S)-HETE HPETE12->HETE12 GPCR GPR31 / BLT2 Receptors HETE12->GPCR Signaling Downstream Signaling (e.g., MAPK, STAT4) GPCR->Signaling Inflammation Inflammation Platelet Aggregation Oxidative Stress Signaling->Inflammation ML355 ML355 ML355->LOX12

Caption: The 12-LOX signaling pathway and inhibition by ML355.

15_LOX_1_Signaling_Pathway AA Arachidonic Acid LOX15 15-Lipoxygenase-1 (15-LOX-1) AA->LOX15 HPETE15 15(S)-HPETE LOX15->HPETE15 HETE15 15(S)-HETE HPETE15->HETE15 Downstream Downstream Effects HETE15->Downstream Pathology Atherosclerosis Neurodegeneration Inflammation Downstream->Pathology ML351 ML351 ML351->LOX15

Caption: The 15-LOX-1 signaling pathway and inhibition by ML351.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of metabolic inhibitors. Below are representative protocols for key experiments.

Protocol 1: Lipoxygenase Inhibitor Screening Assay

This protocol is a generalized method for determining the inhibitory activity of compounds against lipoxygenase enzymes.

Objective: To determine the IC50 value of a test compound against a specific lipoxygenase isoform.

Materials:

  • Purified lipoxygenase enzyme (e.g., 12-LOX or 15-LOX-1)

  • Substrate: Arachidonic acid or linoleic acid[22][23]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[22]

  • Test inhibitor (e.g., ML355, ML351) dissolved in a suitable solvent (e.g., DMSO)[22]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 234 nm[23] or 490-500 nm (with chromogen)[22]

  • Chromogen solution (for colorimetric assays)[22]

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and a dilution series of the test inhibitor in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer.

    • 100% Activity Control: Enzyme solution and solvent (without inhibitor).

    • Inhibitor Wells: Enzyme solution and the test inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[24]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[22]

  • Measurement:

    • Kinetic Assay: Immediately measure the change in absorbance at 234 nm over time. The product of the lipoxygenase reaction, a conjugated diene, absorbs at this wavelength.[23]

    • Endpoint Assay: After a set incubation time, stop the reaction and add a chromogen solution. Read the absorbance at 490-500 nm.[22]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibitor_Screening_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep setup Set up 96-well plate (Blank, Control, Inhibitor) prep->setup incubate Pre-incubate (5 min, RT) setup->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Measure Absorbance (234 nm or 490-500 nm) initiate->measure analyze Calculate % Inhibition Determine IC50 measure->analyze end End analyze->end

Caption: General workflow for a lipoxygenase inhibitor screening assay.

Protocol 2: Cell-Based Assay for 12-HETE Production

This protocol measures the ability of an inhibitor to block the production of 12-HETE in a cellular context.

Objective: To assess the cellular potency of a 12-LOX inhibitor.

Materials:

  • Cell line expressing 12-LOX (e.g., human platelets, mouse BTC3 cells)[6][9]

  • Cell culture medium and supplements

  • Test inhibitor (e.g., ML355)

  • Stimulating agent (e.g., thrombin for platelets, arachidonic acid/ionomycin for BTC3 cells)[6][9]

  • Reagents for cell lysis and extraction

  • LC-MS/MS system for 12-HETE quantification

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired confluency. Pre-incubate the cells with various concentrations of the test inhibitor for a specified time.

  • Stimulation: Add the stimulating agent to induce the production of 12-HETE.

  • Sample Collection: After incubation, collect the cell supernatant and/or cell lysates.

  • Extraction: Perform a lipid extraction (e.g., solid-phase extraction) to isolate the eicosanoids.

  • Quantification: Analyze the extracted samples using a validated LC-MS/MS method to quantify the amount of 12-HETE produced.

  • Data Analysis: Compare the levels of 12-HETE in inhibitor-treated cells to untreated (but stimulated) control cells to determine the extent of inhibition.

Conclusion

ML355 and ML351 represent significant advancements in the field of metabolic inhibitors, offering high potency and selectivity for 12-LOX and 15-LOX-1, respectively. Their advantages over less selective or less potent inhibitors are evident from the comparative data. ML355's favorable ADME properties and effectiveness in models of thrombosis and diabetes make it a valuable tool for studying the role of 12-LOX in these diseases.[6][11] ML351's ability to cross the blood-brain barrier and exert neuroprotective effects in vivo highlights its potential as a therapeutic candidate for neurological disorders such as stroke.[7][12] The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these promising compounds and their therapeutic applications.

References

A Comparative Analysis of ML356 and C75 on Lipid Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the mechanisms and effects of two prominent Fatty Acid Synthase inhibitors.

In the landscape of metabolic research and oncology, the inhibition of fatty acid synthase (FASN) has emerged as a compelling therapeutic strategy. FASN, the sole enzyme responsible for the de novo synthesis of long-chain fatty acids, is notably upregulated in many cancer types and metabolic disorders. This guide provides a detailed comparative study of two widely utilized FASN inhibitors, ML356 and C75, focusing on their effects on lipid synthesis, cellular viability, and underlying signaling pathways.

At a Glance: this compound vs. C75

FeatureThis compoundC75
Primary Target Domain Thioesterase (TE)β-Ketoacyl Synthase (KS)
Selectivity High for FASN-TE domainBroader spectrum, with off-target effects noted
Mechanism of Action Blocks the final step of fatty acid synthesis, the release of palmitate from the FASN complex.Primarily inhibits the condensation reaction in the initial stages of fatty acid elongation. Also reported to inhibit the TE domain and activate Carnitine Palmitoyltransferase-1 (CPT-1).
Reported IC50 (FASN Inhibition) 0.334 µM (isolated FASN-TE domain)32.43 µM (in human A375 cells)
Reported IC50 (Cellular Palmitate Synthesis) 20 µM (PC-3 cells)Not explicitly available in a directly comparable format.
Downstream Signaling Inhibition of FASN by selective inhibitors can impact pathways such as PI3K-AKT-mTOR.Modulates AMPK and PI3K-AKT-mTOR signaling pathways.
Clinical Development Valued as a selective biochemical probe for studying FASN biology.First-generation inhibitor with noted side effects and a complex pharmacological profile that has impeded clinical advancement.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and C75 from various studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: FASN Inhibition and Cellular Effects

CompoundAssay TypeCell Line/SystemIC50 ValueCitation(s)
This compound FASN-TE Domain InhibitionPurified recombinant FASN-TE0.334 µM[1]
De novo Palmitate SynthesisPC-3 (prostate cancer)20 µM[1]
C75 FASN Inhibition (Clonogenic Assay)PC-3 (prostate cancer)35 µM[2]
FASN Inhibition (Spheroid Growth)LNCaP (prostate cancer)50 µM[2]
FASN Inhibition (Functional Assay)A375 (melanoma)32.43 µM[3]

Mechanisms of Action and Signaling Pathways

This compound and C75 inhibit FASN through distinct mechanisms, leading to different downstream cellular consequences.

This compound: A Selective Thioesterase Domain Inhibitor

This compound is a potent and selective inhibitor of the thioesterase (TE) domain of FASN.[1] The TE domain is responsible for the final step in de novo fatty acid synthesis, which is the hydrolytic release of the newly synthesized palmitate chain from the acyl carrier protein domain of FASN. By inhibiting the TE domain, this compound effectively traps the fatty acid on the enzyme, preventing its utilization for lipid synthesis and downstream signaling. The selective inhibition of FASN can lead to the downregulation of signaling pathways that are dependent on lipid modifications for protein function and localization, such as the PI3K-AKT-mTOR pathway.[4]

ML356_Mechanism cluster_FASN Fatty Acid Synthase (FASN) Complex KS β-Ketoacyl Synthase (KS) ACP Acyl Carrier Protein (ACP) KS->ACP Fatty Acid Elongation TE Thioesterase (TE) Palmitate Free Palmitate TE->Palmitate Release ACP->TE Synthesized Palmitate This compound This compound This compound->TE Inhibits Lipid_Synthesis Downstream Lipid Synthesis Palmitate->Lipid_Synthesis Signaling PI3K/Akt/mTOR Signaling Lipid_Synthesis->Signaling Supports

References

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Retrosynthesis Analysis

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